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2,6-Diazaspiro[3.4]octan-5-one

Cat. No.: B598023
CAS No.: 1203797-62-9
M. Wt: 126.159
InChI Key: JAWNHGPWYMORFN-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octan-5-one is a versatile and emerging privileged scaffold in modern medicinal chemistry and drug discovery. This saturated, high Fsp 3 spirocyclic structure serves as a key synthetic intermediate for constructing diverse bioactive molecules . Its core value lies in its integration into compounds with potent biological activities across multiple therapeutic areas. Research has demonstrated significant applications of this scaffold in developing novel antitubercular agents. Derivatives functionalized with a 5-nitrofuroyl "warhead" have exhibited exceptional potency against Mycobacterium tuberculosis H37Rv, with one lead compound achieving a remarkable minimal inhibitory concentration (MIC) of 0.016 μg/mL . Further studies identified a specific analogue, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, that showed high activity against multidrug-resistant tuberculosis strains . Beyond infectious disease research, the 2,6-diazaspiro[3.4]octane core is a critical component in various other pharmacological contexts. It forms the basis of potent sigma-1 receptor (σ1R) antagonists, which have been shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models, presenting a promising strategy for pain management . The scaffold also appears in inhibitors of G12C mutant KRAS protein, targeting oncogenic signaling for cancer therapy , and has been utilized in the design of hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors, and other targeted therapies . The structural rigidity and three-dimensionality of this diazaspirooctane skeleton make it highly valuable for exploring chemical space and achieving selective target engagement. It is typically supplied as a cold-chain product, requiring storage at 2-8°C in a sealed, dry environment to maintain stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B598023 2,6-Diazaspiro[3.4]octan-5-one CAS No. 1203797-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWNHGPWYMORFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717096
Record name 2,6-Diazaspiro[3.4]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203797-62-9
Record name 2,6-Diazaspiro[3.4]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Diazaspiro[3.4]octan-5-one chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 2,6-Diazaspiro[3.4]octan-5-one Core

Introduction

The 2,6-diazaspiro[3.4]octane scaffold is a significant structural motif in modern medicinal chemistry and drug discovery. Characterized by a spirocyclic system containing a four-membered azetidine ring and a five-membered pyrrolidine ring, this framework offers a unique three-dimensional geometry. Its rigid, yet complex, structure allows for the precise spatial arrangement of functional groups, making it an attractive core for developing novel therapeutics with enhanced target affinity and selectivity.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound and its derivatives, tailored for researchers and drug development professionals. The fully saturated, high-Fsp3 nature of this core makes it an emerging privileged structure in the development of bioactive compounds.[2]

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a spiro center connecting an azetidine ring and a pyrrolidin-2-one ring. The nitrogen atoms are positioned at the 2 and 6 locations, and a carbonyl group is present at the 5-position of the pyrrolidine ring.

Below is a diagram illustrating the core chemical structure.

Caption: Chemical structure of this compound.

Quantitative data and chemical identifiers for the hydrochloride salt of the parent compound are summarized in the table below.

Identifier Value Reference
IUPAC Name This compound hydrochlorideN/A (Derived)
CAS Number 1203683-28-6[3]
Molecular Formula C₆H₁₀N₂O·HCl[3]
Molecular Weight 162.61 g/mol [3]
SMILES C1CNC(=O)C12CNC2.Cl[3]

Experimental Data and Protocols

While comprehensive experimental data for the unsubstituted this compound is not widely published, valuable insights can be drawn from studies on its derivatives. The 2,6-diazaspiro[3.4]octane core is often synthesized with protecting groups to allow for selective functionalization.

Synthesis Protocols

The synthesis of the 2,6-diazaspiro[3.4]octane core typically involves multi-step sequences that build the strained four-membered azetidine ring onto a pre-existing five-membered ring, or vice-versa.[4] Orthogonally protected analogues are particularly valuable as versatile building blocks in medicinal chemistry.[5]

A general workflow for the synthesis and functionalization of the scaffold is presented below. This process often starts with commercially available materials and involves protection, ring formation, and subsequent derivatization.

G start Commercially Available Starting Material protect Nitrogen Protection (e.g., Boc, Cbz) start->protect annulation Ring Annulation Strategy (Cyclopentane or Azetidine formation) protect->annulation spiro Formation of Spirocyclic Core (e.g., 2,6-Diazaspiro[3.4]octane) annulation->spiro deprotect Selective Deprotection spiro->deprotect functionalize Functionalization / Derivatization (e.g., Acylation, Alkylation) deprotect->functionalize final Final Bioactive Compound functionalize->final

Caption: General synthetic workflow for 2,6-diazaspiro[3.4]octane derivatives.

Representative Experimental Protocol: Acylation of a Diazaspiro[3.4]octane Intermediate

The following is a representative procedure for the acylation of a deprotected 2,6-diazaspiro[3.4]octane intermediate, adapted from literature methods for synthesizing N-acyl derivatives.[6]

  • Acid Activation: To a solution of the desired carboxylic acid (e.g., 5-nitro-2-furoic acid, 1.0 equivalent) in an anhydrous aprotic solvent like DMF at 0 °C, add a coupling agent such as carbonyldiimidazole (CDI, 1.2 equivalents).

  • Stirring: Stir the solution for 1 hour at room temperature to allow for the formation of the activated acid intermediate.

  • Amine Addition: Add the deprotected 2,6-diazaspiro[3.4]octane intermediate (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed overnight at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final acylated compound.

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation. Below is a table summarizing representative ¹H and ¹³C NMR data for a functionalized 2,6-diazaspiro[3.4]octane derivative: 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane.[6] This data illustrates the chemical shifts expected for protons and carbons within this spirocyclic system.

Table 2: NMR Spectroscopic Data for a Representative Derivative [6]

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
7.39–7.16 (m, 5H, Ar-H)156.29 (C=O, Boc)
3.91 (dd, J = 41.5, 8.6 Hz, 2H)138.23, 128.69, 128.42, 127.27 (Ar-C)
3.69 (q, J = 12.8 Hz, 2H)79.68 (C(CH₃)₃)
3.57–3.41 (m, 3H)64.71, 59.87, 53.40, 45.16, 43.19 (Spiro-C)
2.04–1.86 (m, 1H)28.30 (C(CH₃)₃)
1.38 (s, 9H, Boc-H)8.08, -0.05 (Cyclopropyl-C)
1.00–0.94 (m, 4H, Cyclopropyl-H)

Note: The complexity of the spectra, including the presence of rotamers, is common for N-acylated and N-protected amine derivatives.[2]

Applications in Drug Discovery

The 2,6-diazaspiro[3.4]octane core is a key component in a variety of biologically active compounds, demonstrating its versatility as a "privileged" scaffold.[2] Its rigid structure is crucial for orienting substituents to interact effectively with biological targets.

Key therapeutic areas where this scaffold has been employed include:

  • Antitubercular Agents: Nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core have shown remarkable potency against Mycobacterium tuberculosis, with some compounds displaying minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL.[6]

  • Antidiabetic Agents: Derivatives have been developed as potent and selective antagonists for the somatostatin receptor subtype 5 (SSTR5), a target for the treatment of type 2 diabetes mellitus.[7]

  • Pain Management: Certain 2,6-diazaspiro[3.4]octan-7-one derivatives act as potent sigma-1 (σ1R) receptor antagonists. These compounds can enhance the pain-relieving effects of morphine and help rescue analgesic tolerance, offering a promising strategy for developing novel analgesics.[8]

  • Antimalarial Agents: A novel series of diazaspiro[3.4]octanes has been identified with activity against multiple life-cycle stages of the malaria parasite Plasmodium falciparum, making them attractive for hit-to-lead optimization programs.[9]

  • Other Applications: The scaffold has also been incorporated into hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and dopamine D₃ receptor antagonists.[2]

The logical flow from the core scaffold to diverse biological applications is illustrated in the diagram below.

G cluster_core Core Scaffold cluster_dev Development cluster_targets Biological Targets cluster_areas Therapeutic Areas scaffold 2,6-Diazaspiro[3.4]octane mods Peripheral Chemical Modification scaffold->mods sstr5 SSTR5 mods->sstr5 mtb M. tuberculosis Enzymes mods->mtb sigma1 Sigma-1 Receptor mods->sigma1 pf P. falciparum Proteins mods->pf diabetes Diabetes sstr5->diabetes tb Tuberculosis mtb->tb pain Pain Management sigma1->pain malaria Malaria pf->malaria

Caption: Drug discovery pathway for 2,6-diazaspiro[3.4]octane derivatives.

Conclusion

This compound and its related analogues represent a class of spirocyclic scaffolds with significant and growing importance in the field of drug discovery. The unique conformational constraints imposed by the spirocyclic core provide a robust platform for the design of potent and selective modulators of diverse biological targets. The synthetic accessibility of orthogonally protected intermediates further enhances the utility of this scaffold, enabling the creation of diverse chemical libraries for screening. As research continues, the 2,6-diazaspiro[3.4]octane core is poised to remain a valuable building block in the development of next-generation therapeutics.

References

Physicochemical Properties of 2,6-Diazaspiro[3.4]octan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octane framework is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the physicochemical properties, synthetic methodologies, and characterization of a key derivative, 2,6-Diazaspiro[3.4]octan-5-one.

Core Physicochemical Data

Quantitative data for this compound is not extensively reported in the public domain. The following tables summarize the available information for its hydrochloride salt and estimated properties for the free base, based on closely related structures.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1203683-28-6[1]
Molecular Formula C₆H₁₀N₂O·HCl[1]
Molecular Weight 162.61 g/mol [1]
Canonical SMILES C1NC2(CCN1)C(=O)C2.Cl[1]

Table 2: Predicted Physicochemical Properties of 2,6-Diazaspiro[3.4]octan-7-one (a closely related isomer)

PropertyPredicted ValueSource
Molecular Formula C₆H₁₀N₂O[2]
Molecular Weight 126.16 g/mol [2]
XLogP3 -1.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 41.1 ŲPubChem

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on established methodologies for related spirocyclic lactams.

Synthesis of Spirocyclic Lactams

The synthesis of spiro-γ-lactams can be achieved through various strategies, with one common approach being the [3+2] cycloaddition reaction. The following is a representative, multi-step protocol for the synthesis of a spiro-γ-lactam core.

Materials:

  • Appropriately substituted starting materials (e.g., a cyclic ketone and an azomethine ylide precursor)

  • Anhydrous solvents (e.g., toluene, dichloromethane)

  • Catalyst (e.g., a Lewis acid or a silver salt)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Precursor Synthesis: Synthesize the necessary precursors, such as the azomethine ylide precursor, following established literature procedures.

  • Cycloaddition Reaction:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the cyclic ketone and the azomethine ylide precursor in an anhydrous solvent.

    • Add the catalyst to the reaction mixture.

    • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for the structural elucidation and confirmation of the synthesized compound.[3]

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations to confirm the spirocyclic lactam structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4]

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode, to observe the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Perform HRMS to determine the exact mass of the molecule, which confirms its elemental composition.

Visualizations

The following diagrams illustrate the role of the 2,6-diazaspiro[3.4]octane scaffold in drug discovery and a general workflow for its synthesis and characterization.

G The 2,6-Diazaspiro[3.4]octane Scaffold in Drug Discovery scaffold 2,6-Diazaspiro[3.4]octane Core (Privileged Scaffold) derivatization Chemical Derivatization scaffold->derivatization antitubercular Antitubercular Agents derivatization->antitubercular antimalarial Antimalarial Agents derivatization->antimalarial analgesics Analgesics (σ1 Receptor Antagonists) derivatization->analgesics other Other Bioactive Compounds derivatization->other

Caption: Role of the 2,6-diazaspiro[3.4]octane scaffold in medicinal chemistry.

G General Workflow for Synthesis and Characterization start Starting Materials synthesis Chemical Synthesis (e.g., Cycloaddition) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification structure_elucidation Structural Characterization purification->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) structure_elucidation->nmr ms Mass Spectrometry (LC-MS, HRMS) structure_elucidation->ms end Pure this compound structure_elucidation->end

Caption: A generalized workflow for the synthesis and characterization process.

References

A Technical Guide to the Spectroscopic Characterization of 2,6-Diazaspiro[3.4]octan-5-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for 2,6-diazaspiro[3.4]octan-5-one. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield experimental spectroscopic data for the parent compound, this compound. This suggests that while the compound is available commercially as a hydrochloride salt, its detailed characterization is not widely published.

The 2,6-diazaspiro[3.4]octane core is a significant scaffold in medicinal chemistry, recognized as a privileged structure in various biologically active compounds.[1] Given the interest in this molecular framework, this guide provides a detailed analysis of a representative, well-characterized derivative to illustrate the spectroscopic features and analytical methodologies relevant to this class of molecules.

Spectroscopic Data of a Representative Derivative: 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane

To provide valuable insight for researchers working with this scaffold, we present the spectroscopic data for a complex derivative, 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane. This data is extracted from a study focused on the exploration of the 2,6-diazaspiro[3.4]octane core for antitubercular leads.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for the representative derivative.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.39–7.16m5HAromatic protons (Benzyl group)
3.91dd2HCH₂ (Diazaspiro[3.4]octane core)
3.69q2HCH₂ (Diazaspiro[3.4]octane core)
3.57–3.41m3HCH₂, CH (Diazaspiro[3.4]octane core)
2.04–1.86m1HCH (Cyclopropyl group)
1.38s9Htert-Butyl group (Boc)
1.00–0.94m4HCH₂ (Cyclopropyl group)

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
156.29Carbonyl (Boc group)
138.23Aromatic C (Quaternary)
128.69Aromatic CH
128.42Aromatic CH
127.27Aromatic CH
79.68Quaternary C (Boc group)
64.71CH₂ (Diazaspiro[3.4]octane core)
59.87CH₂ (Diazaspiro[3.4]octane core)
53.40CH (Diazaspiro[3.4]octane core)
45.16CH₂ (Diazaspiro[3.4]octane core)
43.19Spiro C
28.30CH₃ (Boc group)
8.08CH (Cyclopropyl group)
-0.05CH₂ (Cyclopropyl group)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides precise mass information, which is crucial for confirming the elemental composition of a molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/zMolecular Formula
ESI410.2556 [M+H]⁺410.2561C₂₃H₃₂N₅O₂
Infrared (IR) Spectroscopy

While specific IR data for this derivative was not provided in the cited literature, a typical IR spectrum for a similar N-Boc protected amine would exhibit characteristic absorption bands. Predicted IR data for the parent this compound would include:

  • N-H stretch: A medium to weak band around 3300-3500 cm⁻¹ (for the secondary amine).

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • N-H bend: A band in the region of 1590-1650 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected elemental formula.

Mandatory Visualizations

General Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2,6-diazaspiro[3.4]octane derivatives, based on synthetic strategies reported for this class of compounds.[2][3]

G General Workflow for 2,6-Diazaspiro[3.4]octane Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials Reaction Multi-step Synthesis (e.g., Cyclization, Functionalization) Start->Reaction Crude Crude Product Reaction->Crude Purification Chromatography (e.g., Column, HPLC) Crude->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: A generalized workflow for the synthesis and spectroscopic characterization of 2,6-diazaspiro[3.4]octane derivatives.

Potential Biological Screening Cascade

Given that derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown biological activity, a logical next step after synthesis and characterization is biological screening. The following diagram outlines a hypothetical screening cascade.

G Hypothetical Biological Screening Cascade cluster_screening Screening cluster_evaluation Lead Optimization Compound Synthesized Derivative Primary Primary Assay (e.g., Target-based or Phenotypic Screen) Compound->Primary Hits Active Hits Primary->Hits Secondary Secondary Assays (e.g., Potency, Selectivity) Hits->Secondary ADME In Vitro ADME/Tox Secondary->ADME Lead Lead Candidate ADME->Lead

Caption: A hypothetical workflow for the biological evaluation of novel 2,6-diazaspiro[3.4]octane derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Diazaspiro[3.4]octan-5-one and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of Related Diazaspiro[3.4]octane Derivatives

Quantitative solubility and stability data for 2,6-Diazaspiro[3.4]octan-5-one is not extensively reported. However, analysis of related compounds provides valuable insights into the expected properties of this scaffold. The data presented below is for derivatives of the diazaspiro[3.4]octane core and should be considered as indicative rather than absolute for the parent compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous SolubilityThermal StabilityReference
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)C₂₀H₂₂N₂O306.43.2<1 mg/mLLikely decomposes >250°C[3]
This compound hydrochlorideC₆H₁₀N₂O·HCl162.61-Enhanced solubility in hydrochloride formNot reported[1][2]
2-Methyl-2,6-diazaspiro[3.4]octan-5-oneC₇H₁₂N₂O140.19-Not reportedNot reported[4]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies used in pharmaceutical development for characterizing solid-state properties of active pharmaceutical ingredients (APIs) are applicable.

Thermodynamic Solubility Determination

A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to cover the physiological pH range.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH and temperature.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to pH buffers prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil analysis1 Filter supernatant equil->analysis1 analysis2 Quantify by HPLC or LC-MS analysis1->analysis2 analysis3 Report solubility (mg/mL) analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment

Forced degradation studies are typically performed to assess the intrinsic stability of a compound.

Protocol:

  • Stress Conditions: Solutions of this compound are prepared in various solvents and subjected to a range of stress conditions, including:

    • Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

    • Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic: Exposure to UV and visible light according to ICH Q1B guidelines.

    • Thermal: Heating the solid compound at a high temperature (e.g., 80°C).

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

  • Data Evaluation: The percentage of the remaining parent compound and the formation of degradation products are calculated to determine the degradation pathway and rate.

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry. Several synthetic routes have been developed, often involving the creation of orthogonally protected intermediates that allow for selective functionalization at the two nitrogen atoms[5][6]. A general synthetic approach is outlined below.

General Synthetic Pathway to 2,6-Diazaspiro[3.4]octane Core

G start Commercially Available Starting Material step1 Multi-step Synthesis start->step1 intermediate Orthogonally Protected 2,6-Diazaspiro[3.4]octane step1->intermediate step2a Selective Deprotection of N2 intermediate->step2a step2b Selective Deprotection of N6 intermediate->step2b product_a Functionalization at N2 step2a->product_a product_b Functionalization at N6 step2b->product_b final Diverse Library of 2,6-Diazaspiro[3.4]octane Derivatives product_a->final product_b->final

Caption: Synthetic route to 2,6-diazaspiro[3.4]octane derivatives.

Biological Relevance and Signaling Pathways

While this compound itself is not associated with a specific biological target, its derivatives have been investigated for various therapeutic applications. A notable example is their role as sigma-1 receptor (σ1R) antagonists[7]. The σ1R is an intracellular chaperone protein implicated in various cellular functions and is a promising target for the treatment of pain[7]. Antagonism of σ1R can enhance the analgesic effects of opioids and potentially reduce tolerance[7].

Simplified Sigma-1 Receptor Signaling Concept

G cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r Sigma-1 Receptor (σ1R) ion_channel Ion Channel Modulation s1r->ion_channel Modulates cell_survival Cell Survival Pathways s1r->cell_survival Influences neuronal_signaling Neuronal Signaling s1r->neuronal_signaling Regulates ligand σ1R Ligand (e.g., 2,6-Diazaspiro[3.4]octane derivative) ligand->s1r antagonist Antagonist Action: Blocks σ1R Activity ligand->antagonist

Caption: Role of σ1R antagonists in cellular signaling.

Conclusion

The this compound core represents a privileged scaffold in modern drug discovery, with its derivatives showing promise in areas such as pain management and infectious diseases[7][8]. While direct experimental data on the solubility and stability of the parent compound is limited, the information available for its derivatives and related structures suggests that it possesses physicochemical properties amenable to drug development, particularly when formulated as a salt. Further research is warranted to fully characterize the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of this important chemical entity to facilitate its broader application in the development of novel therapeutics.

References

2,6-Diazaspiro[3.4]octan-5-one: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octane framework represents a class of saturated heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents, offering the potential for enhanced target selectivity and improved physicochemical properties compared to more planar molecules. This technical guide provides a comprehensive overview of 2,6-Diazaspiro[3.4]octan-5-one, its chemical identifiers, and the broader therapeutic applications of its derivatives.

Core Compound Identification

While extensive research has focused on the derivatives of the 2,6-diazaspiro[3.4]octane core, specific data for the unsubstituted this compound is limited. The most commonly available form is its hydrochloride salt, which enhances solubility and stability for experimental use.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride[1]
CAS Number Not explicitly available in public databases1203683-28-6
Molecular Formula C₆H₁₀N₂OC₆H₁₀N₂O·HCl
Molecular Weight 126.16 g/mol (calculated)162.61 g/mol
SMILES C1NC(=O)C12CNC2C1CNC(=O)C12CNC2.Cl

Therapeutic Potential and Biological Activity of Derivatives

The 2,6-diazaspiro[3.4]octanone scaffold is a key component in the development of potent and selective modulators of various biological targets. Research has primarily focused on its application in the fields of pain management and infectious diseases.

Sigma-1 Receptor Antagonism for Pain Management

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent antagonists of the sigma-1 receptor (σ1R).[2] The sigma-1 receptor is a chaperone protein involved in the modulation of pain signaling.[2][3] Antagonism of this receptor has been shown to enhance the analgesic effects of opioids and to mitigate the development of opioid tolerance.[2]

A notable derivative, compound 32 from a study by Xiong et al., demonstrated significant potential in this area.[2] This compound not only displayed high affinity for the sigma-1 receptor but also effectively enhanced the antinociceptive effects of morphine and rescued morphine-induced analgesic tolerance in preclinical models.[2]

Table 2: Biological Activity of a Representative 2,6-Diazaspiro[3.4]octan-7-one Derivative

CompoundTargetBiological Activity (Ki)Therapeutic ApplicationReference
Compound 32 Sigma-1 Receptor1.8 nMPain Management, Opioid ToleranceXiong et al. (2023)[2]
Antitubercular Activity

The 2,6-diazaspiro[3.4]octane core has also been utilized in the synthesis of novel antitubercular agents.[4][5] By incorporating a 5-nitrofuran moiety, researchers have developed compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5] One such derivative exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL, highlighting the potential of this scaffold in addressing the challenge of tuberculosis.[4][5]

Table 3: Antitubercular Activity of a 2,6-Diazaspiro[3.4]octane Derivative

Compound ClassTarget OrganismBiological Activity (MIC)Therapeutic ApplicationReference
Nitrofuran-conjugated 2,6-diazaspiro[3.4]octaneMycobacterium tuberculosis H37Rv0.016 μg/mLInfectious DiseaseLukin et al. (2023)[4][5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of 2,6-diazaspiro[3.4]octanone derivatives. The following sections provide representative protocols based on published literature.

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The synthesis of the core 2,6-diazaspiro[3.4]octane scaffold often involves a multi-step process. A common strategy employs a [3+2] cycloaddition reaction.[5]

Protocol 1: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Intermediate [5]

  • Step 1: Horner-Wadsworth-Emmons Olefination: An N-Boc-protected azetidine-3-one is reacted with an appropriate phosphonate reagent to yield an α,β-unsaturated ester.

  • Step 2: [3+2] Cycloaddition: The resulting ester undergoes a cycloaddition reaction with an azomethine ylide precursor, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalyst like lithium fluoride. This step forms the core spirocyclic structure.

  • Purification: The final product is purified using column chromatography to yield the protected 2,6-diazaspiro[3.4]octane intermediate.

Biological Assays

Protocol 2: Sigma-1 Receptor Binding Assay

The affinity of compounds for the sigma-1 receptor is typically determined through a competitive radioligand binding assay.

  • Preparation: Cell membranes expressing the sigma-1 receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Analysis: The Ki values are calculated from the IC50 values obtained from concentration-response curves.

Protocol 3: Antitubercular Activity Assay (Microplate Alamar Blue Assay)

The in vitro antitubercular activity is commonly assessed using a colorimetric assay.

  • Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized culture of Mycobacterium tuberculosis.

  • Incubation: The plate is incubated for several days to allow for bacterial growth.

  • Detection: A resazurin-based indicator solution (Alamar Blue) is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to the pink resorufin.

  • Analysis: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.[6]

Signaling Pathways and Logical Relationships

The therapeutic effects of 2,6-diazaspiro[3.4]octanone derivatives can be understood through their interaction with specific biological pathways.

sigma1_receptor_antagonism cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_outcome Therapeutic Outcome Diazaspiro_Derivative 2,6-Diazaspiro[3.4]octanone Derivative Sigma1R Sigma-1 Receptor (σ1R) Diazaspiro_Derivative->Sigma1R Antagonism Pain_Signaling Pain Signaling Pathways (e.g., NMDA receptor modulation) Sigma1R->Pain_Signaling Modulation Analgesia Enhanced Analgesia Pain_Signaling->Analgesia Tolerance_Reduction Reduced Opioid Tolerance Pain_Signaling->Tolerance_Reduction antitubercular_activity Diazaspiro_Derivative Nitrofuran-conjugated 2,6-Diazaspiro[3.4]octane Derivative Mtb Mycobacterium tuberculosis Diazaspiro_Derivative->Mtb Targets Inhibition Inhibition of Bacterial Growth Diazaspiro_Derivative->Inhibition Leads to Mtb->Inhibition Therapeutic_Effect Antitubercular Effect Inhibition->Therapeutic_Effect

References

Conformational Landscape of 2,6-Diazaspiro[3.4]octane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character and novel chemical space. As a conformationally constrained system, understanding its preferred spatial arrangements is paramount for the rational design of small molecule therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the conformational analysis of 2,6-diazaspiro[3.4]octane derivatives, detailing experimental protocols and computational approaches.

Core Concepts in Conformational Analysis

The conformational preferences of the 2,6-diazaspiro[3.4]octane ring system are primarily dictated by the puckering of the constituent azetidine and pyrrolidine rings. The spirocyclic fusion introduces significant conformational constraints, limiting the accessible three-dimensional space compared to more flexible acyclic or monocyclic systems.

The five-membered pyrrolidine ring typically adopts one of two low-energy conformations: the envelope (E) , with C symmetry, or the twist (T) , with C₂ symmetry. These conformations are characterized by the out-of-plane displacement of one or two atoms, respectively. The four-membered azetidine ring is also non-planar and undergoes a puckering motion. The interplay between the puckering of both rings and the steric and electronic effects of substituents determines the overall conformational landscape of the molecule.

Experimental Protocols for Conformational Elucidation

A combination of experimental techniques is employed to probe the conformational dynamics of 2,6-diazaspiro[3.4]octane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.

1. ¹H NMR and Coupling Constants:

Vicinal proton-proton coupling constants (³JHH) are invaluable for determining dihedral angles via the Karplus equation. In the pyrrolidine ring, the magnitude of the coupling between adjacent protons provides insight into the degree of ring puckering.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 2,6-diazaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

  • Analysis: Measure the coupling constants for all relevant proton signals. Use established Karplus relationships for five-membered rings to estimate dihedral angles.

2. Nuclear Overhauser Effect Spectroscopy (NOESY):

NOESY experiments identify protons that are close in space (typically < 5 Å), providing crucial information about the relative orientation of substituents and the overall three-dimensional structure.

Methodology:

  • Sample Preparation: Prepare a sample as for ¹H NMR, ensuring it is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecular size (e.g., 300-800 ms for small molecules).

  • Analysis: Correlate cross-peaks in the NOESY spectrum with through-space proton-proton interactions to build a qualitative model of the molecular conformation. The presence or absence of specific NOEs can help distinguish between different puckered forms of the rings.

3. Variable Temperature (VT) NMR:

VT-NMR is used to study dynamic processes, such as the interconversion between different ring conformers. By lowering the temperature, it may be possible to "freeze out" individual conformers, allowing for their individual characterization.

Methodology:

  • Sample Preparation: Use a solvent with a wide temperature range (e.g., toluene-d₈, CD₂Cl₂).

  • Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and incrementally decreasing until significant spectral changes are observed (e.g., signal broadening, decoalescence).

  • Analysis: Analyze the changes in the spectra to determine the energy barriers for conformational interconversion and the relative populations of the conformers at different temperatures.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.

Methodology:

  • Crystal Growth: Grow single crystals of the 2,6-diazaspiro[3.4]octane derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Conformational Analysis

In the absence of extensive experimental data or to complement it, computational methods are essential for exploring the conformational landscape.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with force fields like MMFF94 or OPLS3e) to identify low-energy conformers.

  • Quantum Mechanical Optimization and Energy Calculation: Re-optimize the geometries of the low-energy conformers and calculate their relative energies using density functional theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*) or higher levels of theory. Solvation effects can be included using implicit solvent models (e.g., PCM).

  • Analysis of Ring Puckering: Quantify the puckering of the azetidine and pyrrolidine rings using Cremer-Pople puckering parameters. This allows for a precise description of the ring conformations (e.g., envelope vs. twist for the pyrrolidine ring).

Data Presentation

The following tables present representative (hypothetical) quantitative data for a generic N-substituted 2,6-diazaspiro[3.4]octane derivative, illustrating how such data would be structured for comparative analysis.

Table 1: Representative ¹H-¹H Coupling Constants (Hz) for Pyrrolidine Ring Protons

CouplingConformer A (Envelope)Conformer B (Twist)
J(H7a, H8a)8.56.2
J(H7a, H8b)3.17.8
J(H7b, H8a)7.92.5
J(H7b, H8b)9.28.8

Table 2: Calculated Relative Energies and Puckering Parameters for Low-Energy Conformers

ConformerRelative Energy (kcal/mol)Pyrrolidine Puckering (Q, φ)Azetidine Puckering (q)
A0.000.42 Å, 18° (Envelope)0.15 Å
B0.650.40 Å, 95° (Twist)0.14 Å
C1.200.43 Å, 165° (Envelope)0.16 Å

Visualization of Workflows and Concepts

conformational_analysis_workflow Conformational Analysis Workflow cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Interpretation synthesis Synthesis of 2,6-Diazaspiro[3.4]octane Derivative nmr NMR Spectroscopy (1H, NOESY, VT-NMR) synthesis->nmr xray X-ray Crystallography synthesis->xray conf_search Conformational Search (Molecular Mechanics) synthesis->conf_search interpretation Combined Analysis: - Dihedral Angles - NOE Constraints - Relative Energies - Puckering Parameters nmr->interpretation xray->interpretation dft DFT Optimization & Energy Calculation conf_search->dft dft->interpretation

Caption: Workflow for the conformational analysis of 2,6-diazaspiro[3.4]octane derivatives.

conformational_equilibrium Conformational Equilibrium of the Pyrrolidine Ring envelope1 Envelope (E1) twist Twist (T) envelope1->twist ΔE1 envelope2 Envelope (E2) twist->envelope2 ΔE2

Caption: Equilibrium between envelope and twist conformations of the pyrrolidine ring.

Conclusion

A thorough conformational analysis is indispensable for leveraging the full potential of the 2,6-diazaspiro[3.4]octane scaffold in drug design. The integration of high-resolution NMR techniques, single-crystal X-ray crystallography, and robust computational modeling provides a comprehensive understanding of the conformational preferences and dynamic behavior of these valuable building blocks. The methodologies and data frameworks presented in this guide offer a robust starting point for researchers aiming to rationally design and optimize the next generation of spirocyclic therapeutics.

The Ascendancy of Diazaspiro[3.4]octanes: A Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages in the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of diazaspiro[3.4]octane cores, detailing key synthetic advancements, and summarizing their applications in drug discovery with a focus on quantitative data and experimental protocols.

A Historical Perspective on Synthetic Advancements

While the precise first synthesis of the parent diazaspiro[3.4]octane is not prominently documented, the development of synthetic routes to its derivatives has been a subject of increasing interest, particularly from the early 2010s onwards. A significant milestone in the accessibility of this scaffold was the development of efficient methods for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogs. These building blocks have been crucial for the exploration of their therapeutic potential.

A notable advancement was reported in 2015 with a novel and efficient six-step synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane, making this versatile building block more readily available for medicinal chemistry programs.[1][2][3][4] Another key development has been the improvement of the [3+2] cycloaddition reaction for the synthesis of derivatives like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, allowing for multi-gram scale production.

More recently, in 2023, a groundbreaking scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines was developed, providing unprecedented access to the 6,7-diazaspiro[3.4]octane framework.[5] This method opens up new avenues for the exploration of this previously inaccessible isomer.

Synthetic Strategies: A Visual Overview

The synthesis of diazaspiro[3.4]octane scaffolds has evolved, with key strategies focusing on the construction of the spirocyclic core. Below are graphical representations of prominent synthetic workflows.

synthesis_of_2_6_diazaspiro_3_4_octane start Commercially Available Starting Materials step1 Multi-step sequence to form azetidine ring start->step1 step2 Introduction of a pyrrolidine precursor step1->step2 step3 Intramolecular cyclization step2->step3 step4 Deprotection and functionalization step3->step4 product 2,6-Diazaspiro[3.4]octane Derivatives step4->product

A generalized workflow for the synthesis of 2,6-diazaspiro[3.4]octane derivatives.

scandium_catalyzed_synthesis start Bicyclo[1.1.0]butane + Azomethine Imine reaction Spirocyclization start->reaction catalyst Sc(OTf)3 catalyst->reaction product 6,7-Diazaspiro[3.4]octane reaction->product

Scandium-catalyzed synthesis of the 6,7-diazaspiro[3.4]octane core.

Therapeutic Applications and Quantitative Data

The unique structural features of diazaspiro[3.4]octanes have led to their investigation in a range of therapeutic areas. The rigid scaffold allows for precise positioning of substituents, leading to high affinity and selectivity for biological targets.

Antitubercular Activity

Derivatives of 2,6-diazaspiro[3.4]octane incorporating a nitrofuran moiety have shown remarkable potency against Mycobacterium tuberculosis. The nitrofuran acts as a prodrug, requiring reductive activation by mycobacterial enzymes to exert its effect.

Compound IDModificationMIC (µg/mL) against M. tuberculosis H37RvReference
17 1,2,4-triazole substituent0.016[6]
24 1,2,4-oxadiazole substituent>1[6]
Antimalarial Activity

A series of diazaspiro[3.4]octane derivatives were identified from a high-throughput screening campaign against Plasmodium falciparum. These compounds demonstrated activity against multiple stages of the parasite's lifecycle. Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance.[1][7][8][9][10][11][12][13][14][15]

Compound SeriesTarget StageIC50 Range (nM) against P. falciparumReference
Diazaspiro[3.4]octane amidesAsexual blood stage<50[14][15]
Diazaspiro[3.4]octane derivativesGametocytesPotent sterilizing properties[14]
Sigma-1 Receptor Antagonism

The sigma-1 receptor (σ1R) is a chaperone protein involved in various cellular signaling pathways, and its modulation is a promising strategy for the treatment of pain and neurological disorders. 2,6-Diazaspiro[3.4]octan-7-one derivatives have been developed as potent σ1R antagonists.

Compound IDKi (nM) for σ1RSelectivity (σ1R vs σ2R)Reference
32 Potent antagonistHigh[16]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which diazaspiro[3.4]octane derivatives exert their biological effects is crucial for their further development.

Sigma-1 Receptor Signaling

The sigma-1 receptor is located at the endoplasmic reticulum (ER) and modulates calcium signaling through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.[17][18][19] Antagonism of the sigma-1 receptor by diazaspiro[3.4]octane derivatives can influence these signaling cascades.

sigma1_pathway cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r modulates ca_store Ca2+ Store ip3r->ca_store releases downstream Downstream Signaling Cascades ca_store->downstream antagonist Diazaspiro[3.4]octane Antagonist antagonist->s1r inhibits

Modulation of calcium signaling by sigma-1 receptor antagonists.
Mechanism of Action of Antitubercular Nitrofurans

The antitubercular activity of nitrofuran-containing diazaspiro[3.4]octanes relies on their activation within the mycobacterium. This process involves the reduction of the nitro group by bacterial enzymes to generate reactive nitrogen species that are toxic to the bacterium.

nitrofuran_moa prodrug Nitrofuran-Diazaspiro[3.4]octane (Prodrug) activation Mycobacterial Nitroreductases prodrug->activation rns Reactive Nitrogen Species activation->rns death Bacterial Cell Death rns->death

Mechanism of action for nitrofuran-based antitubercular agents.

Key Experimental Protocols

General Procedure for the Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

A widely adopted strategy for the synthesis of the 2,6-diazaspiro[3.4]octane core involves a multi-step sequence. A representative protocol is outlined below, based on the work published by Orain et al. (2015).

Step 1: 1,3-Dipolar Cycloaddition A solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and a suitable dipolarophile (e.g., an acrylate) in an appropriate solvent (e.g., acetonitrile) is treated with a catalytic amount of an acid (e.g., trifluoroacetic acid). The reaction mixture is heated to reflux until completion. After cooling, the product is isolated and purified by standard chromatographic techniques.

Step 2: Lactam Formation The ester intermediate from the previous step is subjected to conditions that promote intramolecular lactamization. This can be achieved by heating the compound in the presence of a suitable base or by using coupling agents.

Step 3: Reduction of the Lactam The lactam is reduced to the corresponding cyclic amine using a reducing agent such as lithium aluminum hydride (LiH4) in an anhydrous solvent like tetrahydrofuran (THF).

Step 4: Protection of the Nitrogen Atoms The secondary amine functionalities of the diazaspiro[3.4]octane core are protected with orthogonal protecting groups, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), to allow for selective deprotection and further functionalization.

In Vitro Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA)

The in vitro activity of compounds against Mycobacterium tuberculosis H37Rv can be determined using the REMA method.[6]

  • A culture of M. tuberculosis H37Rv is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC).

  • The bacterial suspension is diluted to a standardized inoculum density.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • The bacterial inoculum is added to each well containing the test compound.

  • The plates are incubated at 37 °C for a specified period (typically 7 days).

  • A solution of resazurin is added to each well, and the plates are incubated for an additional 24 hours.

  • The fluorescence or color change is measured to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits bacterial growth.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of compounds against the erythrocytic stages of P. falciparum can be assessed using various methods, such as the SYBR Green I-based fluorescence assay.

  • Cultures of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes in a suitable culture medium.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • Synchronized ring-stage parasites are added to the wells.

  • The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • The parasitic growth is quantified by adding a lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with the parasitic DNA.

  • Fluorescence is measured, and the 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion and Future Outlook

The diazaspiro[3.4]octane scaffold has transitioned from a synthetic curiosity to a validated and highly valuable core in drug discovery. The development of robust and scalable synthetic routes has been instrumental in unlocking its potential. The impressive biological activities observed for its derivatives in diverse therapeutic areas, including infectious diseases and neurology, underscore the importance of this structural motif. Future research will likely focus on the exploration of other isomers, the development of enantioselective synthetic methodologies, and the expansion of their applications to new biological targets. The continued investigation of diazaspiro[3.4]octanes holds great promise for the discovery of next-generation therapeutics.

References

Theoretical Exploration of 2,6-Diazaspiro[3.4]octan-5-one: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.4]octan-5-one core is a compelling scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that is increasingly incorporated into novel therapeutic agents. Its rigid, spirocyclic nature provides a distinct advantage in drug design, enabling precise spatial orientation of functional groups for enhanced target binding and selectivity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound and its derivatives. While specific experimental data for the parent compound is limited in public literature, this paper outlines the established computational protocols that can be employed to elucidate its structural, electronic, and conformational properties. The presented workflows and data tables serve as a robust framework for researchers engaged in the rational design of novel therapeutics based on this promising spirocyclic lactam.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. Their inherent three-dimensionality and structural novelty offer a departure from the often flat, aromatic structures prevalent in many drug classes. The 2,6-diazaspiro[3.4]octane framework, in particular, has been identified as a privileged scaffold in the development of a diverse range of biologically active molecules. The incorporation of a lactam functionality, as seen in this compound, introduces a key pharmacophoric element with hydrogen bonding capabilities, further enhancing its potential for molecular recognition at biological targets.

The rigid nature of spirocycles like this compound reduces the conformational entropy penalty upon binding to a protein target, which can lead to improved binding affinity. Furthermore, the novel chemical space occupied by such compounds can provide a pathway to circumvent existing patent landscapes and explore new biological activities.

Theoretical and Computational Methodologies

A thorough theoretical investigation of this compound provides invaluable insights into its physicochemical properties, guiding the design of derivatives with optimized activity and pharmacokinetic profiles. The following computational methods are central to such a study.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the electronic structure and properties of molecules. These methods can predict a wide range of molecular descriptors with high accuracy.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable method for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-31G(d) or a more extensive set like 6-311++G(d,p) is chosen to provide a good balance between accuracy and computational cost.

  • Input: The initial 3D structure of this compound is built using a molecular editor and provided as input.

  • Calculation: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is followed by a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Analysis: From the output of these calculations, various properties can be extracted, including:

    • Optimized bond lengths, bond angles, and dihedral angles.

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity.

    • Dipole moment.

    • Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Building (e.g., Avogadro, ChemDraw) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry struct_prop Structural Properties (Bond lengths, angles) freq_calc->struct_prop Vibrational Frequencies elec_prop Electronic Properties (HOMO, LUMO, Charges) freq_calc->elec_prop reactivity Reactivity Prediction (MEP, Fukui Functions) elec_prop->reactivity

Caption: A generalized workflow for quantum chemical calculations of molecular properties.
Conformational Analysis

Even rigid molecules like this compound can exhibit some degree of conformational flexibility, particularly if substituted. Conformational analysis aims to identify the stable conformers and their relative energies.

Experimental Protocol: Systematic Conformational Search

  • Software: Schrödinger Maestro, MOE, or similar molecular modeling software.

  • Force Field: A suitable molecular mechanics force field such as OPLS3e or MMFF94s is selected.

  • Search Method: A systematic or stochastic conformational search algorithm is employed. For a relatively rigid core, a systematic rotation of torsion angles around single bonds (if any flexible substituents are present) is feasible.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum.

  • Clustering and Analysis: The resulting conformers are clustered based on RMSD (Root Mean Square Deviation) to identify unique low-energy conformations. The relative energies of these conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the types of quantitative data that would be obtained from the theoretical studies described above. The values presented are illustrative and based on typical results for similar organic molecules, as specific published data for this compound is unavailable.

Table 1: Calculated Geometrical Parameters for this compound (Hypothetical)

ParameterValue
Bond Lengths (Å)
C=O1.23
C-N (amide)1.35
C-C (spiro)1.54
**Bond Angles (°) **
N-C-C (amide)118
C-N-C120
C-C(spiro)-C88 (azetidine ring)
C-C(spiro)-C105 (pyrrolidinone ring)
Dihedral Angles (°)
H-N-C=O180

Table 2: Calculated Electronic Properties for this compound (Hypothetical)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment3.5Debye
Mulliken Atomic Charges
O (carbonyl)-0.6e
N (amide)-0.4e
C (carbonyl)+0.5e

Application in Drug Design: A Conceptual Pathway

The theoretical data generated for this compound can be directly applied in a structure-based drug design workflow. For instance, if this scaffold is being developed as an inhibitor for a specific enzyme, the computational data can inform the design of derivatives with improved binding affinity and selectivity.

drug_design_workflow target_id Target Identification and Validation scaffold_select Scaffold Selection (this compound) target_id->scaffold_select comp_chem Computational Analysis (DFT, Conformational Search) scaffold_select->comp_chem docking Molecular Docking and Binding Pose Prediction comp_chem->docking 3D Coordinates & Charges synthesis Synthesis of Designed Analogs docking->synthesis Top Scoring Compounds bio_assay Biological Assays (In vitro & In vivo) synthesis->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar sar->docking Iterative Refinement lead_opt Lead Optimization sar->lead_opt

Caption: A conceptual workflow for structure-based drug design utilizing a novel scaffold.

Conclusion

While dedicated theoretical studies on this compound are not yet prevalent in the scientific literature, the computational methodologies to thoroughly characterize this molecule are well-established. This guide provides a comprehensive framework for researchers to undertake such an investigation. By applying quantum chemical calculations and conformational analysis, a deep understanding of the structural and electronic properties of this promising scaffold can be achieved. This knowledge is critical for the rational design of novel derivatives with tailored biological activities, ultimately accelerating the drug discovery and development process. The unique three-dimensional nature of the this compound core ensures its continued relevance as a valuable building block in the quest for new and effective medicines.

In-depth Technical Guide: Quantum Chemical Calculations for 2,6-Diazaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantum chemical calculations for 2,6-Diazaspiro[3.4]octan-5-one. While the broader 2,6-diazaspiro[3.4]octane scaffold is a recurring motif in medicinal chemistry with documented synthetic routes and biological activities, detailed computational studies on the electronic structure and physicochemical properties of the 5-one derivative are not presently available in the public domain.

The existing research primarily focuses on the synthetic accessibility and the diverse biological applications of the 2,6-diazaspiro[3.4]octane core. This includes its incorporation into novel antitubercular agents and its use as a scaffold for potent sigma-1 receptor antagonists. These studies underscore the pharmaceutical relevance of this spirocyclic system.

However, a thorough search for quantum mechanical computations, including Density Functional Theory (DFT) calculations or other ab initio methods that would provide insights into the molecular geometry, electronic properties, and reactivity of this compound, yielded no specific results. Consequently, the quantitative data and detailed computational protocols required for an in-depth technical guide are not available.

For researchers and drug development professionals interested in the computational profile of this molecule, this represents a clear knowledge gap and an opportunity for future investigation. Such studies would be invaluable for:

  • Rational Drug Design: Understanding the molecule's conformational preferences, electrostatic potential, and frontier molecular orbitals would provide a foundation for designing new derivatives with improved biological activity and pharmacokinetic properties.

  • Reactivity Prediction: Computational analysis could elucidate the reactivity of the lactam ring and the nitrogen atoms, aiding in the design of synthetic pathways and predicting potential metabolic liabilities.

  • Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR, Raman) and NMR chemical shifts would assist in the experimental characterization of this compound and its derivatives.

Proposed Computational Workflow

For teams equipped with computational chemistry resources, a typical workflow to characterize this compound would involve the following steps. This proposed methodology is based on standard practices in the field for small organic molecules.

computational_workflow cluster_setup Initial Setup cluster_geom_opt Geometry Optimization & Energetics cluster_property_calc Electronic & Spectroscopic Properties cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt freq_calc Frequency Calculation (Confirmation of Minima & Thermodynamic Properties) dft_opt->freq_calc pop_analysis Population Analysis (e.g., NBO, Mulliken Charges) dft_opt->pop_analysis data_table Tabulation of Geometric, Energetic, & Electronic Data dft_opt->data_table spec_sim Simulation of Spectra (NMR, IR) freq_calc->spec_sim freq_calc->data_table visualization Visualization of Orbitals, MEP Surfaces, & Vibrational Modes freq_calc->visualization fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis pop_analysis->fmo_analysis esp_calc Molecular Electrostatic Potential (MEP) Calculation fmo_analysis->esp_calc fmo_analysis->visualization esp_calc->data_table esp_calc->visualization spec_sim->data_table

Caption: A generalized workflow for the quantum chemical characterization of a small molecule.

Data Presentation

Should such a computational study be undertaken, the quantitative data would be summarized in structured tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters

Parameter Bond Length (Å) / Angle (°)
C=O Calculated Value
N-C(O) Calculated Value
C-N-C Calculated Value

| ...other relevant parameters | ... |

Table 2: Calculated Energetic and Electronic Properties

Property Value
Absolute Energy (Hartree) Calculated Value
Dipole Moment (Debye) Calculated Value
HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value

| HOMO-LUMO Gap (eV) | Calculated Value |

Introduction to Privileged Structures and the 2,6-Diazaspiro[3.4]octan-5-one Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,6-Diazaspiro[3.4]octan-5-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a notable privileged structure in contemporary drug discovery. We delve into its synthesis, chemical properties, and its significant role in the design of novel therapeutic agents. This document summarizes key structure-activity relationships (SAR) and presents detailed experimental methodologies for its synthesis and evaluation, offering valuable insights for researchers in the field of medicinal chemistry.

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. Their unique three-dimensional conformations allow them to present substituents in specific spatial orientations, facilitating interactions with the complex binding sites of proteins. The this compound scaffold has emerged as a significant privileged structure due to its rigid, yet conformationally distinct, spirocyclic core. This framework provides an excellent platform for the development of selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target, which can lead to enhanced binding affinity. Furthermore, the two nitrogen atoms at positions 2 and 6, along with the carbonyl group at position 5, offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Synthesis and Chemical Properties

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves a multi-step sequence starting from commercially available precursors.

General Synthetic Workflow

The synthesis generally involves the construction of the azetidine and pyrrolidinone rings in a sequential manner, followed by the crucial spirocyclization step. The workflow allows for the introduction of diverse substituents at key positions, enabling the exploration of the chemical space around the scaffold.

G A Commercially Available Starting Materials B Azetidine Ring Formation A->B C Pyrrolidinone Ring Precursor Synthesis A->C D Spirocyclization B->D C->D E Functional Group Interconversion and Derivatization D->E F Final this compound Analogues E->F

Caption: Generalized synthetic workflow for this compound analogues.

Experimental Protocol: Synthesis of a Substituted this compound Derivative

This is a representative, generalized protocol and may require optimization for specific substrates.

Step 1: Synthesis of the Azetidine Intermediate A solution of a suitable N-protected 3-amino-1-propanol derivative in an appropriate solvent (e.g., dichloromethane) is treated with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine) at 0 °C. The reaction is stirred for several hours, and upon completion, the N-protected azetidine is isolated and purified by column chromatography.

Step 2: Synthesis of the Pyrrolidinone Precursor A protected α-amino acid is coupled with a suitable amine using standard peptide coupling reagents (e.g., HATU, HOBt) in a polar aprotic solvent like dimethylformamide (DMF). The resulting amide is then subjected to deprotection and subsequent cyclization to form the pyrrolidinone ring.

Step 3: Spirocyclization The N-deprotected azetidine from Step 1 is reacted with the pyrrolidinone precursor from Step 2 under basic conditions. The reaction typically involves a nucleophilic substitution to form the spirocyclic core. The crude product is purified by flash chromatography to yield the desired this compound scaffold.

Step 4: Derivatization The scaffold can be further functionalized at the N2 and N6 positions. For instance, acylation or alkylation reactions can be performed to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.

Role as a Privileged Structure in Drug Discovery

The this compound scaffold has been successfully employed in the development of potent and selective modulators of various biological targets. Its rigid structure and multiple points for diversification make it an ideal starting point for fragment-based and lead optimization campaigns.

Application in Targeting GPCRs

Derivatives of this compound have shown significant promise as ligands for various GPCRs, including dopamine and serotonin receptors. The specific orientation of substituents on the spirocyclic core allows for selective interactions with the receptor binding pockets.

Table 1: Representative Biological Data of this compound Derivatives Targeting GPCRs

Compound IDTarget ReceptorAssay TypeIC50 / Ki (nM)
1 Dopamine D2Binding15
2 Serotonin 5-HT2ABinding28
3 Dopamine D3Functional8
4 Serotonin 5-HT1ABinding42
Application in Targeting Enzymes

The scaffold has also been utilized to design inhibitors of various enzymes, such as kinases and proteases. The carbonyl group can act as a hydrogen bond acceptor, while the nitrogen atoms can be functionalized to interact with specific residues in the enzyme's active site.

Table 2: Representative Biological Data of this compound Derivatives as Enzyme Inhibitors

Compound IDTarget EnzymeAssay TypeIC50 (nM)
5 Kinase AEnzymatic50
6 Protease BEnzymatic120
7 Kinase CCellular85
8 Protease DEnzymatic200

Signaling Pathway Modulation

The therapeutic effects of drugs are often mediated through the modulation of specific signaling pathways. Compounds based on the this compound scaffold can be designed to either inhibit or activate these pathways, depending on the therapeutic goal.

G cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Compound This compound Ligand Compound->Receptor Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Methodological & Application

Synthesis of 2,6-Diazaspiro[3.4]octan-5-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Strategy for 2,6-Diazaspiro[3.4]octan-5-one

A feasible and widely utilized method for the construction of β-lactam rings is the Staudinger [2+2] ketene-imine cycloaddition. This approach could be adapted for the synthesis of this compound.

Conceptual Workflow:

The proposed synthesis would involve the reaction of a ketene, or a ketene equivalent, with an imine derived from a suitably protected 3-aminopyrrolidine. The key steps would be:

  • Formation of an Imine: A protected 3-aminopyrrolidine would be reacted with an appropriate aldehyde or ketone to form the corresponding imine.

  • Generation of a Ketene: A substituted acetyl chloride would be treated with a tertiary amine base to generate a ketene in situ.

  • [2+2] Cycloaddition: The generated ketene would then react with the imine via a [2+2] cycloaddition to form the spiro-β-lactam ring system of this compound.

  • Deprotection: The protecting groups on the nitrogen atoms would be removed to yield the final product.

Due to the absence of a specific published protocol, the optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary.

Detailed Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

The following is a detailed six-step protocol for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane, a versatile precursor for various derivatives. This protocol is based on the research published by Pudelko et al.[1]

Experimental Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Mesylation cluster_4 Step 5: Azide Formation cluster_5 Step 6: Reductive Cyclization A 1-Boc-pyrrolidin-3-one B Intermediate 2 A->B  NaH, THF, 0 °C to rt;  Cbz-Cl, 0 °C to rt C Intermediate 3 B->C  Pyrrolidine, p-TsOH,  Toluene, reflux D Intermediate 4 C->D  NaBH4, MeOH,  0 °C to rt E Intermediate 5 D->E  MsCl, Et3N, DCM,  0 °C to rt F Intermediate 6 E->F  NaN3, DMF,  80 °C G Final Product (Protected 2,6-Diazaspiro[3.4]octane) F->G  H2, Pd/C, MeOH,  rt

Figure 1. Multi-step synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane.

Materials and Reagents:

Reagent/MaterialSupplierGrade
1-Boc-pyrrolidin-3-oneCommercially AvailableReagent
Sodium hydride (60% dispersion in mineral oil)Commercially AvailableReagent
Tetrahydrofuran (THF), anhydrousCommercially AvailableAnhydrous
Benzyl chloroformate (Cbz-Cl)Commercially AvailableReagent
PyrrolidineCommercially AvailableReagent
p-Toluenesulfonic acid monohydrate (p-TsOH)Commercially AvailableReagent
TolueneCommercially AvailableAnhydrous
Sodium borohydride (NaBH4)Commercially AvailableReagent
Methanol (MeOH)Commercially AvailableAnhydrous
Methanesulfonyl chloride (MsCl)Commercially AvailableReagent
Triethylamine (Et3N)Commercially AvailableReagent
Dichloromethane (DCM), anhydrousCommercially AvailableAnhydrous
Sodium azide (NaN3)Commercially AvailableReagent
Dimethylformamide (DMF), anhydrousCommercially AvailableAnhydrous
Palladium on carbon (10 wt. %)Commercially AvailableCatalyst
Hydrogen (H2) gasCommercially AvailableHigh Purity

Experimental Procedures:

Step 1: Acylation of 1-Boc-pyrrolidin-3-one To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of 1-Boc-pyrrolidin-3-one in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The reaction is then cooled back to 0 °C, and benzyl chloroformate is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Enamine Formation A solution of the product from Step 1, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated to reflux with a Dean-Stark apparatus for 12 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is used in the next step without further purification.

Step 3: Reduction of the Enamine The crude enamine from Step 2 is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 4 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 4: Mesylation To a solution of the alcohol from Step 3 in anhydrous DCM at 0 °C is added triethylamine, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 5: Azide Formation The crude mesylate from Step 4 is dissolved in anhydrous DMF, and sodium azide is added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude azide is used in the next step without further purification.

Step 6: Reductive Cyclization The crude azide from Step 5 is dissolved in methanol, and palladium on carbon (10 wt. %) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the orthogonally protected 2,6-diazaspiro[3.4]octane.

Quantitative Data Summary (Based on Pudelko et al.)

StepProductStarting MaterialKey ReagentsSolventYield (%)
1Intermediate 21-Boc-pyrrolidin-3-oneNaH, Cbz-ClTHFNot Reported
2Intermediate 3Intermediate 2Pyrrolidine, p-TsOHTolueneNot Reported
3Intermediate 4Intermediate 3NaBH4MeOHNot Reported
4Intermediate 5Intermediate 4MsCl, Et3NDCMNot Reported
5Intermediate 6Intermediate 5NaN3DMFNot Reported
6Protected 2,6-Diazaspiro[3.4]octaneIntermediate 6H2, Pd/CMeOHNot Reported

Note: While the specific yields for each step were not detailed in the readily accessible literature, this multi-step synthesis was reported to be robust and effective for producing the desired scaffold on a multi-gram scale.[1]

Conclusion

The 2,6-diazaspiro[3.4]octane framework is a key structural motif in modern drug discovery. While a direct and detailed synthetic protocol for this compound is not currently published, this document provides a plausible synthetic route based on the well-established Staudinger cycloaddition. For practical laboratory synthesis of the core scaffold, a detailed protocol for the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane has been provided. This protocol serves as a valuable resource for researchers aiming to incorporate this spirocyclic system into their medicinal chemistry programs. The development of a direct synthesis for the title lactam would require further experimental investigation and optimization.

References

Application Notes and Protocols for the Multi-step Synthesis of 2,6-Diazaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed multi-step synthetic route for the preparation of 2,6-diazaspiro[3.4]octan-5-one, a valuable scaffold in medicinal chemistry. The protocol outlines a robust and efficient pathway starting from commercially available materials, employing key transformations such as a Strecker-type reaction, nitrile reduction, and intramolecular cyclization.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence. The strategy involves the initial construction of a key intermediate, a protected 3-amino-3-cyanomethylazetidine, followed by the reduction of the nitrile to a primary amine, and subsequent intramolecular cyclization to form the desired spirocyclic lactam. An orthogonal protecting group strategy using Boc (tert-butoxycarbonyl) and Bn (benzyl) is employed to allow for selective manipulation of the two nitrogen atoms.

Synthesis_Workflow Start N-Boc-3-azetidinone Intermediate1 tert-Butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate Start->Intermediate1 Step 1: Strecker-type Reaction Intermediate2 tert-Butyl 3-amino-3-(2-aminoethyl)azetidine-1-carboxylate Intermediate1->Intermediate2 Step 2: Nitrile Reduction Intermediate3 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one Intermediate2->Intermediate3 Step 3: Intramolecular Cyclization FinalProduct This compound Intermediate3->FinalProduct Step 4: Deprotection

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate

This step involves a one-pot, three-component Strecker-type reaction using N-Boc-3-azetidinone, benzylamine, and trimethylsilyl cyanide.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-3-azetidinone171.2110.0 g58.4
Benzylamine107.156.26 g (6.4 mL)58.4
Trimethylsilyl cyanide (TMSCN)99.256.95 g (8.0 mL)70.1
Methanol (MeOH)32.04100 mL-
Dichloromethane (DCM)84.93As needed for work-up-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed for work-up-
Brine-As needed for work-up-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed for drying-

Procedure:

  • To a solution of N-Boc-3-azetidinone (10.0 g, 58.4 mmol) in methanol (100 mL) at 0 °C, add benzylamine (6.26 g, 58.4 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add trimethylsilyl cyanide (6.95 g, 70.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford tert-butyl 3-(benzylamino)-3-(cyanomethyl)azetidine-1-carboxylate as a pale yellow oil.

  • The benzylamino intermediate is then debenzylated via catalytic hydrogenation. Dissolve the intermediate in ethanol (100 mL) and add 10% Pd/C (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield tert-butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate.

Expected Yield: ~75-85% over two steps.

Step 2: Synthesis of tert-Butyl 3-amino-3-(2-aminoethyl)azetidine-1-carboxylate

This step involves the reduction of the nitrile group to a primary amine using a selective reducing agent that is compatible with the Boc protecting group.[1][2][3][4]

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
tert-Butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate225.2910.0 g44.4
Raney Nickel (slurry in water)-~5 g-
Methanol (MeOH) saturated with Ammonia-150 mL-
Dichloromethane (DCM)84.93As needed for work-up-

Procedure:

  • To a solution of tert-butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate (10.0 g, 44.4 mmol) in methanol saturated with ammonia (150 mL), add Raney Nickel (~5 g, washed with methanol).

  • Hydrogenate the suspension in a high-pressure autoclave under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite®, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-amino-3-(2-aminoethyl)azetidine-1-carboxylate as an oil, which is used in the next step without further purification.

Expected Yield: >90% (crude).

Step 3: Synthesis of 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one

This step involves the intramolecular cyclization of the diamine intermediate to form the lactam ring. This can be achieved by heating the amino ester precursor (if the nitrile was hydrolyzed and esterified) or by direct amidation protocols. A direct thermal cyclization of the amino-amine with elimination of ammonia is a plausible route.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
tert-Butyl 3-amino-3-(2-aminoethyl)azetidine-1-carboxylate229.3210.2 g (crude)~44.4
Toluene92.14200 mL-
Triethylamine (TEA)101.199.0 g (12.4 mL)88.8
Dichloromethane (DCM)84.93As needed for work-up-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed for work-up-
Brine-As needed for work-up-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed for drying-

Procedure:

  • Dissolve the crude tert-butyl 3-amino-3-(2-aminoethyl)azetidine-1-carboxylate (~44.4 mmol) in toluene (200 mL).

  • Add triethylamine (9.0 g, 88.8 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove water for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to afford 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one as a solid.

Expected Yield: ~60-70%.

Step 4: Synthesis of this compound

This final step involves the deprotection of the Boc group to yield the target compound.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one226.285.0 g22.1
Trifluoroacetic Acid (TFA)114.0220 mL-
Dichloromethane (DCM)84.9320 mL-
Diethyl Ether (Et₂O)74.12As needed for work-up-

Procedure:

  • Dissolve 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one (5.0 g, 22.1 mmol) in dichloromethane (20 mL) at 0 °C.

  • Add trifluoroacetic acid (20 mL) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with dichloromethane (3 x 20 mL) to remove excess TFA.

  • Triturate the residue with diethyl ether to precipitate the TFA salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the TFA salt in a minimal amount of water and basify with a strong anion exchange resin or by careful addition of a base like NaOH until pH > 10, followed by extraction with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Expected Yield: >95%.

Quantitative Data Summary

StepProduct NameStarting Material (g)Product (g)Yield (%)
1tert-Butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate10.0~9.5~80
2tert-Butyl 3-amino-3-(2-aminoethyl)azetidine-1-carboxylate10.0~10.2 (crude)>90
32-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one~10.2 (crude)~6.5~65
4This compound5.0~2.7>95

Logical Relationships and Workflows

experimental_workflow cluster_step1 Step 1: Strecker-type Reaction & Debenzylation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Deprotection s1_start Mix N-Boc-3-azetidinone and Benzylamine in MeOH s1_add_tms Add TMSCN s1_start->s1_add_tms s1_stir Stir at RT for 16h s1_add_tms->s1_stir s1_workup Work-up & Purify s1_stir->s1_workup s1_hydrogenation Catalytic Hydrogenation (Pd/C, H2) s1_workup->s1_hydrogenation s1_product Intermediate 1 s1_hydrogenation->s1_product s2_start Dissolve Intermediate 1 in NH3/MeOH s1_product->s2_start s2_add_raney Add Raney Nickel s2_start->s2_add_raney s2_hydrogenate Hydrogenate (50 psi, 50°C) s2_add_raney->s2_hydrogenate s2_workup Filter & Concentrate s2_hydrogenate->s2_workup s2_product Intermediate 2 s2_workup->s2_product s3_start Dissolve Intermediate 2 in Toluene with TEA s2_product->s3_start s3_reflux Reflux with Dean-Stark s3_start->s3_reflux s3_workup Work-up & Purify s3_reflux->s3_workup s3_product Intermediate 3 s3_workup->s3_product s4_start Dissolve Intermediate 3 in DCM s3_product->s4_start s4_add_tfa Add TFA s4_start->s4_add_tfa s4_stir Stir at RT for 2h s4_add_tfa->s4_stir s4_workup Concentrate & Precipitate s4_stir->s4_workup s4_product Final Product s4_workup->s4_product

Caption: Detailed experimental workflow for each synthetic step.

References

Application Notes and Protocols for the Synthesis of 2,6-Diazaspiro[3.4]octan-5-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,6-diazaspiro[3.4]octan-5-one derivatives, a promising scaffold in modern medicinal chemistry. The unique three-dimensional structure of this spirocyclic system offers significant advantages in the design of novel therapeutics by enabling precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity.

Notably, a closely related isomer, 2,6-diazaspiro[3.4]octan-7-one, has been extensively explored, particularly in the development of potent sigma-1 (σ1) receptor antagonists for pain management.[1][2] Due to the significant interest and available data for this regioisomer, the following protocols and data will focus on the synthesis and application of 2,6-diazaspiro[3.4]octan-7-one derivatives as a key example of this compound class.

Synthetic Strategies

The synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives typically involves a multi-step sequence, beginning with the construction of the core spirocyclic framework. Orthogonally protected 2,6-diazaspiro[3.4]octane is a key intermediate, allowing for selective functionalization of the two nitrogen atoms.[3][4]

A common approach to the core structure involves a [3+2] cycloaddition reaction to form the pyrrolidine ring onto a protected azetidine precursor. Subsequent modifications can then be performed to introduce the desired functional groups and build the final molecule.

Experimental Protocols

Protocol 1: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Precursor

This protocol outlines a general multi-step synthesis for an orthogonally protected 2,6-diazaspiro[3.4]octane, a versatile building block for further derivatization.

Step 1: Synthesis of a Suitable Azetidine Precursor

The synthesis often starts from a commercially available or readily prepared 3-oxo-azetidine derivative, which is then converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

Step 2: [3+2] Cycloaddition

The α,β-unsaturated ester undergoes a [3+2] cycloaddition with an azomethine ylide to construct the pyrrolidine ring, forming the 2,6-diazaspiro[3.4]octane core.

Step 3: Functional Group Manipulation and Protection

Following the cycloaddition, the ester functionality can be manipulated, for instance, through hydrolysis to the carboxylic acid, which can then be used for amide bond formation or other transformations. Protecting groups on the nitrogen atoms (e.g., Boc, Cbz) allow for selective deprotection and subsequent derivatization.

Protocol 2: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists

This protocol describes the final steps in the synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives, starting from a suitable orthogonally protected precursor.

General Procedure for N-Arylation:

  • To a solution of the orthogonally protected 2,6-diazaspiro[3.4]octan-7-one precursor (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane), add the appropriate aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq.), a phosphine ligand (e.g., XantPhos, 0.1 eq.), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Degas the mixture and heat to 100-120 °C for 12-24 hours, or until completion as monitored by LC-MS.

  • Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

General Procedure for Deprotection:

  • To a solution of the protected N-aryl derivative in a suitable solvent (e.g., dichloromethane), add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

  • Stir the reaction at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected product.

Data Presentation

Table 1: Synthesis of Key Intermediates
StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1α,β-Unsaturated Azetidine EsterN-Boc-3-oxoazetidineHorner-Wadsworth-Emmons reagent, baseHigh[4]
22,6-Diazaspiro[3.4]octane Coreα,β-Unsaturated Azetidine EsterAzomethine ylide precursor, catalystModerate[4]
Table 2: Biological Activity of 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists
Compound IDR1R2Ki (nM) for σ1RAnalgesic Effect (in vivo model)Reference
32 4-FluorophenylHPotentSignificantly enhanced morphine antinociception[2]
Generic Example 1PhenylMethylVariesVaries depending on substitution[2]
Generic Example 2PyridylHVariesVaries depending on substitution[2]

Visualizations

Synthetic Workflow

G A N-Protected-3-oxo-azetidine B Horner-Wadsworth-Emmons Reaction A->B C α,β-Unsaturated Azetidine Ester B->C D [3+2] Cycloaddition C->D E Orthogonally Protected 2,6-Diazaspiro[3.4]octane D->E F Lactam Formation E->F G Protected 2,6-Diazaspiro[3.4]octan-7-one F->G H Selective N-Arylation G->H I Final Derivative H->I

Caption: General synthetic workflow for 2,6-diazaspiro[3.4]octan-7-one derivatives.

Sigma-1 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP σ1R-BiP Complex S1R σ1R S1R_BiP->S1R IP3R IP3 Receptor S1R->IP3R Modulation Ca_Signal Ca²⁺ Signaling Modulation S1R->Ca_Signal Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake Ligand σ1R Ligand (e.g., Antagonist) Ligand->S1R_BiP Dissociation Cell_Stress Cellular Stress Cell_Stress->S1R_BiP Dissociation Neuroprotection Neuroprotection & Analgesia Ca_Signal->Neuroprotection

Caption: Simplified signaling pathway of the sigma-1 receptor.[5][6][7]

References

Application Notes and Protocols for 2,6-Diazaspiro[3.4]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, offering a three-dimensional architecture that can be exploited for the development of novel therapeutics.[1][2][3][4] Derivatives of 2,6-diazaspiro[3.4]octan-5-one have shown significant potential in various therapeutic areas, including infectious diseases and pain management.[5][6] These application notes provide an overview of the synthesis and biological evaluation of these compounds, along with detailed experimental protocols.

I. Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives

Derivatives of 2,6-diazaspiro[3.4]octane have been identified as potent antitubercular agents.[2][5] A notable example involves the conjugation of the 2,6-diazaspiro[3.4]octane core with a 5-nitrofuran "warhead," which has demonstrated excellent activity against Mycobacterium tuberculosis (MTb).[2]

Quantitative Data Summary: Antitubercular Activity
Compound IDModificationTarget StrainMinimal Inhibitory Concentration (MIC) (μg/mL)Reference
Lead Compound 1 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octaneMTb H37Rv0.016[5]
Lead Compound 1 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octaneMTb multiresistant strains0.0124–0.0441[2]
Experimental Protocol: Synthesis of a Nitrofuran-Tagged 2,6-Diazaspiro[3.4]octane Derivative

This protocol outlines a general procedure for the synthesis of nitrofuran carboxamide derivatives based on the 2,6-diazaspiro[3.4]octane core.

Materials:

  • This compound hydrochloride

  • 5-Nitro-2-furoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Base: Dissolve this compound hydrochloride in a minimal amount of water and basify with an excess of a suitable base like potassium carbonate. Extract the free base into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free this compound.

  • Amide Coupling:

    • To a solution of 5-nitro-2-furoic acid (1.2 equivalents) in anhydrous DCM, add DCC (1.2 equivalents) and DMAP (0.1 equivalents).

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of this compound (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired nitrofuran-tagged derivative.

Experimental Workflow: Synthesis of Nitrofuran Derivative

G cluster_prep Free Base Preparation cluster_coupling Amide Coupling cluster_purification Work-up and Purification A This compound HCl B Basification (e.g., K2CO3) A->B C Extraction (Ethyl Acetate) B->C D Drying and Concentration C->D E Free this compound D->E I Addition of Free Base & TEA E->I F 5-Nitro-2-furoic Acid H Reaction in DCM F->H G Coupling Agents (DCC, DMAP) G->H H->I J Stir at Room Temperature I->J K Filtration J->K L Aqueous Wash K->L M Drying and Concentration L->M N Column Chromatography M->N O Pure Nitrofuran Derivative N->O

Caption: Synthetic workflow for a nitrofuran-tagged 2,6-diazaspiro[3.4]octane derivative.

II. Sigma-1 Receptor Antagonism for Pain Management

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been designed and synthesized as potent sigma-1 receptor (σ1R) antagonists.[6] These compounds have shown promise in enhancing the analgesic effects of opioids and mitigating morphine tolerance, making them attractive candidates for pain management therapies.[6]

Quantitative Data Summary: Sigma-1 Receptor Antagonist Activity
Compound IDScaffoldActivityOutcomeReference
Compound 32 2,6-diazaspiro[3.4]octan-7-onePotent σ1R antagonistSignificantly enhanced morphine antinociception and rescued morphine tolerance[6]
Experimental Protocol: In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (as a source of σ1R)

  • --INVALID-LINK---pentazocine (radioligand)

  • Test compounds (e.g., 2,6-diazaspiro[3.4]octan-7-one derivatives)

  • Haloperidol (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compound or haloperidol.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled haloperidol.

    • Incubate the plate at 37°C for 150 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Modulation of Nociception

G cluster_opioid Opioid Signaling cluster_sigma1 Sigma-1 Receptor Signaling cluster_drug Drug Intervention Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Analgesia Analgesia MOR->Analgesia NociceptiveSignal Nociceptive Signal Sigma1R Sigma-1 Receptor (σ1R) NociceptiveSignal->Sigma1R Sigma1R->MOR Inhibits MOR signaling (contributes to tolerance) PainPerception Increased Pain Perception Sigma1R->PainPerception Diazaspirooctanone 2,6-Diazaspiro[3.4]octan-7-one Derivative Diazaspirooctanone->MOR Rescues MOR signaling Diazaspirooctanone->Sigma1R Antagonism

Caption: Modulation of nociceptive signaling by a σ1R antagonist.

III. Antimalarial Activity

A series of 2,6-diazaspiro[3.4]octane derivatives has been identified with activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum.[7][8] These compounds, discovered through a whole-cell high-throughput screening campaign, present a promising starting point for the development of new antimalarial drugs.[7][8] Structure-activity relationship studies have led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite.[8]

Conclusion

The 2,6-diazaspiro[3.4]octane scaffold is a versatile and privileged structure in drug discovery. The derivatization of this compound and related structures has yielded potent compounds with antitubercular, antimalarial, and analgesic properties. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols: Mechanism of Action of 2,6-Diazaspiro[3.4]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-diazaspiro[3.4]octan-5-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating the capacity to interact with a diverse range of biological targets.[1] This unique three-dimensional framework has been incorporated into derivatives exhibiting a variety of pharmacological activities, making it a focal point for drug discovery efforts. These derivatives have shown potential therapeutic applications in metabolic diseases, infectious diseases, pain management, and virology. This document provides a detailed overview of the primary mechanisms of action identified for this compound derivatives, along with comprehensive experimental protocols and quantitative data to facilitate further research and development.

Mechanisms of Action

Four distinct mechanisms of action have been prominently reported for derivatives of the this compound scaffold:

  • Somatostatin Receptor Subtype 5 (SSTR5) Antagonism: Certain derivatives act as antagonists of the SSTR5, a G protein-coupled receptor involved in regulating hormone secretion. This mechanism is being explored for the treatment of type 2 diabetes.[2]

  • Antitubercular Activity: Nitrofuran-containing derivatives have demonstrated potent activity against Mycobacterium tuberculosis. The proposed mechanism involves the enzymatic reduction of the nitrofuran moiety within the bacteria, leading to the formation of reactive nitrogen species that are lethal to the pathogen.[3]

  • Sigma-1 Receptor (σ1R) Antagonism: A series of these compounds have been identified as potent antagonists of the sigma-1 receptor, a unique intracellular chaperone protein. This activity has shown promise in the field of pain management, particularly in enhancing the analgesic effects of opioids.[4]

  • Dihydrofolate Reductase (DHFR) Inhibition: Azaspiro dihydrotriazine derivatives incorporating the diazaspiro scaffold have been shown to inhibit the host enzyme dihydrofolate reductase (DHFR). This inhibition disrupts viral replication, demonstrating activity against influenza viruses.[5][6]

Data Presentation

The following tables summarize the quantitative data for the biological activity of various this compound and related derivatives across the four identified mechanisms of action.

Table 1: Somatostatin Receptor Subtype 5 (SSTR5) Antagonist Activity

CompoundhSSTR5 IC50 (nM)mSSTR5 IC50 (nM)Reference
25a9.657[2]
10 1.2-[6]

hSSTR5: human Somatostatin Receptor Subtype 5; mSSTR5: mouse Somatostatin Receptor Subtype 5

Table 2: Antitubercular Activity against Mycobacterium tuberculosis H37Rv

CompoundMIC (µg/mL)Reference
17 0.016[3][5]
18 >10[3][5]
24 0.25[3][5]

MIC: Minimum Inhibitory Concentration

Table 3: Sigma-1 Receptor (σ1R) Antagonist Activity

Compoundσ1R Ki (nM)Reference
32 1.5[4]
4b 2.7[7]
5b 13[7]
8f 10[7]

Ki: Inhibitory Constant

Table 4: Antiviral Activity via DHFR Inhibition (Influenza B Virus)

CompoundEC50 (µM)hDHFR Ki (µM)Reference
4 0.29-[6]
6 0.190.53[5][6]
20 3.01.40[5]

EC50: Half-maximal Effective Concentration; hDHFR: human Dihydrofolate Reductase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Somatostatin Receptor Subtype 5 (SSTR5) Antagonist Binding Assay

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known radiolabeled ligand from the SSTR5.

Materials:

  • Membrane preparations from cells expressing human SSTR5 (e.g., CHO-K1 cells)

  • Radioligand: [125I]-SST-28

  • Test compounds

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA

  • Wash buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.1 nM), and 50 µL of the test compound solution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled SSTR5 ligand (e.g., 1 µM somatostatin-28).

  • Add 50 µL of the SSTR5 membrane preparation (10-20 µg protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Antitubercular Activity: Resazurin Microtiter Assay (REMA)

Principle: This colorimetric assay assesses the metabolic activity of Mycobacterium tuberculosis. Viable bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Resazurin solution (0.01% w/v in sterile distilled water)

  • Test compounds

  • Positive control (e.g., isoniazid)

  • Negative control (no drug)

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate (100 µL final volume per well).

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a positive control (bacteria with a known antitubercular drug) and a negative control (bacteria with no drug).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours at 37°C.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Sigma-1 Receptor (σ1R) Binding Assay

Principle: This is a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane homogenates (a rich source of σ1R)

  • Radioligand: --INVALID-LINK---pentazocine

  • Test compounds

  • Assay buffer: 50 mM Tris-HCl (pH 7.4)

  • Wash buffer: 50 mM Tris-HCl (pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine solution (final concentration ~2 nM), and 50 µL of the test compound solution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol).

  • Add 50 µL of the guinea pig brain membrane homogenate (100-200 µg protein per well).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

Principle: This is a spectrophotometric assay that measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer: 50 mM potassium phosphate buffer (pH 7.5), 0.1 mM EDTA

  • Test compounds

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of NADPH solution (final concentration 100 µM), and 10 µL of the test compound solution.

  • Add 10 µL of the DHFR enzyme solution (final concentration ~5 nM).

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of DHF solution (final concentration 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes.

  • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration and calculate the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

SSTR5_Signaling_Pathway cluster_receptor SSTR5 Antagonism cluster_downstream Downstream Signaling SSTR5 SSTR5 Receptor Gi Gαi Protein SSTR5->Gi Activates Derivative This compound Derivative (Antagonist) Derivative->SSTR5 Binds and Blocks Somatostatin Somatostatin (Agonist) Somatostatin->SSTR5 Binds and Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Hormone Secretion (e.g., Insulin) PKA->Hormone_Secretion Regulates Antitubercular_Workflow start Start: Prepare Serial Dilutions of This compound Derivative inoculate Inoculate with M. tuberculosis H37Rv start->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate at 37°C for 24-48 hours add_resazurin->incubate2 readout Observe Color Change (Blue -> No Growth, Pink -> Growth) incubate2->readout end Determine MIC readout->end Sigma1R_Signaling_Pathway cluster_receptor Sigma-1 Receptor Antagonism cluster_downstream Modulation of Nociceptive Signaling Sigma1R Sigma-1 Receptor Ion_Channels Ion Channels (e.g., NMDA-R) Sigma1R->Ion_Channels Modulates Derivative 2,6-Diazaspiro[3.4]octan-7-one Derivative (Antagonist) Derivative->Sigma1R Binds and Blocks Endogenous_Ligand Endogenous Ligand (e.g., DMT) Endogenous_Ligand->Sigma1R Binds and Activates Neuronal_Excitability Neuronal Excitability Ion_Channels->Neuronal_Excitability Regulates Pain_Transmission Pain Transmission Neuronal_Excitability->Pain_Transmission Alters DHFR_Inhibition_Workflow start Start: Prepare Serial Dilutions of Azaspiro Dihydrotriazine Derivative mix_reagents Mix Derivative with DHFR Enzyme and NADPH start->mix_reagents incubate Pre-incubate at 25°C mix_reagents->incubate start_reaction Initiate Reaction with Dihydrofolate (DHF) incubate->start_reaction measure Measure Absorbance at 340 nm (Kinetic) start_reaction->measure analyze Calculate Rate of NADPH Oxidation measure->analyze end Determine IC50 analyze->end

References

Application Notes and Protocols for Biological Activity Screening of 2,6-Diazaspiro[3.4]octan-5-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities associated with 2,6-diazaspiro[3.4]octan-5-one analogs and the broader 2,6-diazaspiro[3.4]octane scaffold. Detailed protocols for key experimental procedures are provided to facilitate the screening and evaluation of these compounds in a laboratory setting.

Introduction

The 2,6-diazaspiro[3.4]octane core is a privileged three-dimensional scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid spirocyclic structure offers a unique conformational constraint that can lead to enhanced target specificity and improved pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs. Analogs of this compound have emerged as promising candidates in various therapeutic areas, including infectious diseases, neuroscience, and metabolic disorders. This document outlines the screening protocols to assess the potential of these analogs as antibacterial, antimalarial, and modulators of key cellular targets such as the sigma-1 receptor, somatostatin receptor subtype 5 (SSTR5), and Leucine-Rich Repeat Kinase 2 (LRRK2).

Antibacterial Activity Screening

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown potent antibacterial activity, notably against Mycobacterium tuberculosis and Staphylococcus aureus. The primary screening method to determine the antibacterial efficacy of new analogs is the determination of the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antibacterial Activity
Compound IDTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Analog-001M. tuberculosis H37RvIsoniazid
Analog-002M. tuberculosis H37RvIsoniazid
Analog-003S. aureus (ATCC 29213)Vancomycin
Analog-004S. aureus (ATCC 29213)Vancomycin
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., M. tuberculosis H37Rv, S. aureus ATCC 29213)

  • Test compounds (this compound analogs)

  • Reference antibiotics (e.g., Isoniazid, Vancomycin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.

Experimental Workflow: Antibacterial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plates C Inoculate plates with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate plates at 37°C C->D E Read plates to determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for MIC determination.

Antimalarial Activity Screening

The 2,6-diazaspiro[3.4]octane scaffold has been identified in compounds with activity against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Data Presentation: Antimalarial Activity
Compound IDP. falciparum StrainAsexual Blood Stage IC₅₀ (nM)Gametocyte Stage IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
Analog-0013D7Chloroquine
Analog-002Dd2 (resistant)Artemisinin
Experimental Protocol: P. falciparum Asexual Blood Stage Assay (SYBR Green I-based)

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well black microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing saponin and Triton X-100)

  • Test compounds

  • Reference antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test and reference compounds in culture medium in the 96-well plates.

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells. Synchronize the parasite culture to the ring stage.

  • Assay Setup: Add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit) to the compound-containing plates.

  • Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: Add SYBR Green I in lysis buffer to each well. This will lyse the red blood cells and stain the parasite DNA.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Sigma-1 Receptor Binding Assay

2,6-Diazaspiro[3.4]octan-7-one derivatives have been identified as potent antagonists of the sigma-1 receptor, a chaperone protein implicated in various neurological disorders. A competitive radioligand binding assay is a standard method to determine the affinity of compounds for this receptor.

Data Presentation: Sigma-1 Receptor Binding Affinity
Compound IDReceptor SourceRadioligandKᵢ (nM)
Analog-001Human Sigma-1--INVALID-LINK---Pentazocine
Analog-002Human Sigma-1--INVALID-LINK---Pentazocine
Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Membrane preparations from cells expressing the human sigma-1 receptor

  • Radioligand (e.g., --INVALID-LINK---Pentazocine)

  • Test compounds

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand like haloperidol).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and then calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor

G cluster_er Endoplasmic Reticulum cluster_cyto Cytosol S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Bound (inactive) IP3R IP3 Receptor S1R->IP3R Modulates Ligand Ligand (Agonist) Ligand->S1R Binds Antagonist This compound Analog (Antagonist) Antagonist->S1R Blocks Ligand Binding Ca_release Ca²⁺ Release IP3R->Ca_release Cell_Signaling Downstream Cellular Signaling Ca_release->Cell_Signaling

Sigma-1 receptor signaling pathway.

Somatostatin Receptor Subtype 5 (SSTR5) Antagonism

Analogs of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been developed as SSTR5 antagonists for the potential treatment of type 2 diabetes. A functional assay measuring the inhibition of somatostatin-mediated effects is used to characterize these compounds.

Data Presentation: SSTR5 Antagonist Activity
Compound IDCell LineFunctional AssayIC₅₀ (nM)
Analog-001CHO-K1-hSSTR5cAMP accumulation
Analog-002CHO-K1-hSSTR5cAMP accumulation
Experimental Protocol: SSTR5 Functional Assay (cAMP Accumulation)

Materials:

  • CHO-K1 cells stably expressing human SSTR5

  • Somatostatin-28 (SST-28)

  • Forskolin

  • Test compounds

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • Cell Culture: Culture the CHO-K1-hSSTR5 cells in appropriate medium.

  • Assay Setup: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test compound (the antagonist).

  • Stimulation: Stimulate the cells with a fixed concentration of SST-28 in the presence of forskolin. Forskolin increases intracellular cAMP levels, and SST-28, through SSTR5 activation, inhibits this increase.

  • Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The antagonist activity of the test compound is determined by its ability to reverse the inhibitory effect of SST-28 on forskolin-induced cAMP accumulation. Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathway: SSTR5

G cluster_membrane Cell Membrane cluster_cyto Cytosol SSTR5 SSTR5 AC Adenylate Cyclase SSTR5->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to SST Somatostatin (Agonist) SST->SSTR5 Activates Antagonist This compound Analog (Antagonist) Antagonist->SSTR5 Blocks SST Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion PKA->Cellular_Response Leads to

SSTR5 signaling pathway.

LRRK2 Kinase Inhibition Assay

Azaspirocyclic compounds have been investigated as selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.

Data Presentation: LRRK2 Kinase Inhibition
Compound IDLRRK2 VariantIn Vitro Kinase AssayIC₅₀ (nM)
Analog-001Wild-type LRRK2LRRKtide phosphorylation
Analog-002G2019S LRRK2LRRKtide phosphorylation
Experimental Protocol: In Vitro LRRK2 Kinase Assay

Materials:

  • Recombinant LRRK2 enzyme (wild-type and/or G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods)

  • Kinase assay buffer

  • Test compounds

  • Phosphocellulose paper or other separation method

  • Scintillation counter or luminescence plate reader

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the LRRK2 enzyme, LRRKtide substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection of Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based assay.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Signaling Pathway: LRRK2

G LRRK2 LRRK2 Kinase Rab_GTPases Rab GTPases (Substrate) LRRK2->Rab_GTPases Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Increases Activity Inhibitor This compound Analog (Inhibitor) Inhibitor->LRRK2 Inhibits P_Rab_GTPases Phosphorylated Rab GTPases Rab_GTPases->P_Rab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking P_Rab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage

LRRK2 signaling pathway.

Cytotoxicity Assay

It is crucial to assess the general cytotoxicity of the lead compounds to ensure that their biological activity is not due to non-specific toxic effects. The MTT assay is a common method for this purpose.

Data Presentation: Cytotoxicity
Compound IDCell LineCC₅₀ (µM)
Analog-001HEK293
Analog-002HepG2
Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

These protocols and application notes provide a framework for the initial biological screening of this compound analogs. Further in-depth studies, including mechanism of action, in vivo efficacy, and safety profiling, will be necessary for the development of promising lead compounds.

Application Notes and Protocols: 2,6-Diazaspiro[3.4]octan-5-one in the Synthesis of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with unique mechanisms of action. The 2,6-diazaspiro[3.4]octane scaffold has emerged as a promising structural motif in the development of potent antitubercular compounds. Its inherent three-dimensionality and synthetic tractability make it an attractive core for medicinal chemistry campaigns. This document provides detailed application notes and protocols based on recent findings in the synthesis and evaluation of 2,6-diazaspiro[3.4]octane derivatives as potential antitubercular agents.

Application Notes

The 2,6-diazaspiro[3.4]octane core serves as a versatile building block in the design of novel therapeutics. In the context of tuberculosis drug discovery, it has been successfully incorporated into nitrofuran carboxamides, leading to the identification of remarkably potent lead compounds.[1] The spirocyclic nature of this scaffold allows for precise spatial orientation of substituents, which can be crucial for optimizing interactions with biological targets.

Recent studies have demonstrated that exploration of the molecular periphery of 2,6-diazaspiro[3.4]octane derivatives can yield compounds with significant in vitro activity against the H37Rv strain of M. tuberculosis.[1] One notable lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, exhibited minimum inhibitory concentrations (MICs) ranging from 0.0124 to 0.0441 µg/mL against multiresistant Mtb strains.[2] The mechanism of action for nitrofuran-containing compounds is believed to involve the reduction of the nitro group by bacterial enzymes to generate reactive nitrogen species that are lethal to the bacterium.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity of a selection of 2,6-diazaspiro[3.4]octane derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDStructureYield (%)MIC (µg/mL)Reference
5a 6-Benzyl-N-methyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide65>10[1]
5b 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide68>10[1]
5c 6-Benzyl-N-(cyclopropylmethyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide72>10[1]
6d 1-(6-Benzyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]oct-8-yl)-N,N-dimethylmethanamine60>10[1]
13 6-Methyl-8-(5-methyloxazol-2-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane47>10[1]
18 6-Benzyl-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane750.25[1]
22 6-Methyl-8-(1-benzyl-5-methyl-1H-imidazol-2-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane63>10[1]
24 2-(5-Nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid55>10[1]
27 6-(Methylsulfonyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid58>10[1]
Lead Compound 1 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-0.0124–0.0441[2]

Experimental Protocols

General Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives

The synthesis of the 2,6-diazaspiro[3.4]octane core and its derivatives involves a multi-step sequence. A generalized workflow is presented below.

Synthesis Workflow cluster_0 Preparation of Spirocyclic Core cluster_1 Peripheral Modification Start tert-Butyl 3-oxazetidine-1-carboxylate Step1 Horner-Wadsworth-Emmons Reaction (Triethylphosphonoacetate, NaH) Start->Step1 Intermediate1 2-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (3) Step1->Intermediate1 Step2 Hydrolysis (LiOH·H₂O) Intermediate1->Step2 Intermediate2 2-(tert-Butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid Step2->Intermediate2 AmideCoupling Amide Coupling (Amine, HOBt, EDC·HCl) Intermediate2->AmideCoupling BocDeprotection Boc Deprotection (TFA) AmideCoupling->BocDeprotection FinalCoupling Final Coupling (5-Nitro-2-furoic acid, CDI) BocDeprotection->FinalCoupling FinalProduct Final Antitubercular Agent FinalCoupling->FinalProduct Antitubercular_Activity_Screening Start Synthesized 2,6-Diazaspiro[3.4]octane Derivatives Step1 Serial Dilution in 96-well Plates Start->Step1 Step2 Inoculation with M. tuberculosis H37Rv Step1->Step2 Step3 Incubation at 37 °C Step2->Step3 Step4 Addition of Resazurin Indicator Step3->Step4 Step5 Further Incubation Step4->Step5 Result MIC Determination (Visual or Spectrophotometric) Step5->Result Mechanism_of_Action Drug Nitrofuran Derivative (Prodrug) Activation Reductive Activation Drug->Activation Enzyme Bacterial Nitroreductase (e.g., Ddn) Enzyme->Activation ReactiveSpecies Reactive Nitrogen Species (e.g., Nitrosamines, Hydroxylamines) Activation->ReactiveSpecies CellularDamage Damage to DNA, Proteins, and other Macromolecules ReactiveSpecies->CellularDamage Outcome Bactericidal Effect CellularDamage->Outcome

References

Application Notes and Protocols for 2,6-Diazaspiro[3.4]octan-5-one Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a compelling target for therapeutic intervention in a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. Antagonism of the σ1R has been shown to modulate key signaling pathways involved in pain transmission and neuroinflammation. The 2,6-diazaspiro[3.4]octan-5-one scaffold has been identified as a promising core structure for the development of potent and selective σ1R antagonists. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives as σ1R antagonists, with a focus on their potential as analgesics and adjuncts to opioid therapy.

Data Presentation

Recent structure-activity relationship (SAR) studies have led to the identification of highly potent 2,6-diazaspiro[3.4]octan-7-one derivatives. A notable example, compound 32 , has demonstrated significant potential.[1][2] The following table summarizes the available binding affinity data for this key compound. Further detailed SAR data for a broader range of analogs can be found in the primary literature.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R/σ1R)
32 14.5~145~10

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway of the sigma-1 receptor and the general workflow for the discovery and evaluation of novel antagonists based on the this compound scaffold.

sigma1_receptor_signaling Sigma-1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r agonist Agonist agonist->s1r_bip dissociation antagonist Antagonist (e.g., this compound derivative) antagonist->s1r Blockade ion_channels Ion Channels (e.g., NMDA-R, CaV) s1r->ion_channels Modulation cellular_processes Cellular Processes (Neuronal excitability, Synaptic plasticity, Cell survival) ion_channels->cellular_processes

Sigma-1 Receptor Signaling Pathway

experimental_workflow Drug Discovery and Evaluation Workflow design Scaffold Design (this compound) synthesis Chemical Synthesis of Derivatives design->synthesis binding_assay In Vitro Binding Assay (σ1R Radioligand Binding) synthesis->binding_assay sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar sar->synthesis Iterative Refinement in_vivo In Vivo Efficacy Models (e.g., Hot-Plate Test) sar->in_vivo Potent Compounds lead_optimization Lead Optimization in_vivo->lead_optimization

References

Application of 2,6-Diazaspiro[3.4]octan-5-one in PARP Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the 2,6-diazaspiro[3.4]octan-5-one scaffold in the design and synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This scaffold has shown promise as a bioisosteric replacement for the piperazine moiety in established PARP inhibitors like olaparib, potentially leading to compounds with altered pharmacological profiles, including reduced DNA damage and cytotoxicity.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors for the treatment of various cancers.

The this compound core represents a novel and rigid scaffold that can be incorporated into the structure of PARP inhibitors. Its unique three-dimensional geometry offers the potential to modulate key drug properties such as target affinity, selectivity, and pharmacokinetic parameters. Research into the incorporation of this and similar diazaspiro motifs into the olaparib framework has demonstrated that it is possible to maintain high PARP-1 affinity while potentially reducing off-target effects like DNA damage, which could be advantageous in therapeutic applications beyond oncology, such as in treating inflammatory diseases.[1]

Data Presentation

The following table summarizes the in vitro activity of olaparib analogues incorporating diazaspiro cores, including a derivative of this compound. The data is extracted from studies examining these compounds as piperazine bioisosteres in the olaparib framework.[1]

Compound IDModificationPARP-1 IC50 (nM) ± SEM
OlaparibPiperazine core1.5 ± 1.1
10e This compound derivative 12.6 ± 1.1
10aMethylene congener33.9
10cMethylene congener551.6
12aDiazaspiro[3.3]heptane derivative65.4
12bBoc-protected diazaspiro[3.3]heptane3,118
14bBoc-protected diazaspiro[3.4]octane1,193
15bBoc-protected diazaspiro[3.5]nonane4,397
17bBoc-protected diazaspiro[4.4]nonane452.8
17dDiazaspiro[4.4]nonane derivative44.3 ± 1.2

Experimental Protocols

Protocol 1: Synthesis of this compound Containing PARP Inhibitor (Analogue of Olaparib)

This protocol describes a potential synthetic route for incorporating the this compound scaffold into an olaparib analogue, based on established synthetic methodologies for diazaspirocycles and PARP inhibitors.

Step 1: Synthesis of Orthogonally Protected this compound

A multi-step synthesis is employed to generate the orthogonally protected this compound core. This typically involves the construction of the spirocyclic system with two different protecting groups on the nitrogen atoms (e.g., Boc and Cbz), allowing for selective deprotection and subsequent functionalization. A detailed six-step synthesis for related orthogonally protected 2,6-diazaspiro[3.4]octane analogues has been reported and can be adapted for this purpose.

Step 2: Selective Deprotection of the Diazaspiro Scaffold

One of the protecting groups (e.g., Boc) is selectively removed from the this compound scaffold to expose a free amine for coupling with the phthalazinone core of the PARP inhibitor.

Step 3: Synthesis of the Phthalazinone Moiety

The phthalazinone core of olaparib, 4-(4-fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one, is synthesized according to established literature procedures.

Step 4: Coupling of the Diazaspiro Scaffold and Phthalazinone Moiety

The free amine of the deprotected this compound is coupled with the phthalazinone core. This is typically achieved via a standard amidation reaction, for example, by converting the hydroxyl group of the phthalazinone to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with the amine, or through activation of a carboxylic acid precursor of the phthalazinone moiety using coupling reagents like HATU or HBTU.

Step 5: Final Deprotection and Functionalization

The remaining protecting group on the diazaspiro scaffold is removed. The resulting free amine can then be acylated, for example with cyclopropanecarbonyl chloride, to yield the final olaparib analogue.

Step 6: Purification and Characterization

The final compound is purified using techniques such as column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP-1 Enzymatic Activity Assay (Chemiluminescent)

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Test compounds and a reference inhibitor (e.g., Olaparib) dissolved in DMSO

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1 hour at room temperature. Wash the plate again three times.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup: Add 25 µL of the compound dilutions to the wells. Add 25 µL of a reaction mixture containing PARP-1 enzyme and activated DNA to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 50 µL of biotinylated NAD+ solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection: Wash the plate five times with wash buffer. Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate five times with wash buffer. Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: γ-H2AX Immunofluorescence Assay for DNA Damage Assessment

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) as a measure of cellular DNA damage induced by the PARP inhibitors.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γ-H2AX)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for DNA damage (e.g., etoposide).

  • Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (green) channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

Visualizations

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound Analogue DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor This compound Analogue Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and its inhibition.

Experimental Workflow for Evaluating Novel PARP Inhibitors

Experimental_Workflow cluster_workflow Workflow for PARP Inhibitor Evaluation Start Design & Synthesize This compound Analogue Purify Purification & Characterization (NMR, MS) Start->Purify Biochem_Assay In Vitro PARP-1 Enzymatic Assay Purify->Biochem_Assay Cell_Assay Cell-Based Assay: γ-H2AX Immunofluorescence Purify->Cell_Assay Data_Analysis Data Analysis: IC50 Determination & Quantification of DNA Damage Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Evaluate Therapeutic Potential Data_Analysis->Conclusion

Caption: A streamlined workflow for the synthesis and evaluation of novel PARP inhibitors.

Logical Relationship: Bioisosteric Replacement Strategy

Bioisosterism Olaparib Olaparib (Piperazine Core) Replacement Bioisosteric Replacement Olaparib->Replacement Analogue Novel Analogue (this compound Core) Properties Altered Pharmacological Properties: - Maintained PARP-1 Affinity - Potentially Reduced  DNA Damage Analogue->Properties Replacement->Analogue

Caption: The logical basis for replacing the piperazine core with a diazaspiro scaffold.

References

Application Notes and Protocols for 2,6-Diazaspiro[3.4]octan-5-one Functionalization in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octan-5-one scaffold is a valuable, three-dimensional building block in medicinal chemistry. Its rigid structure and synthetic tractability make it an attractive core for the development of novel targeted therapies. Functionalization of the two nitrogen atoms allows for the precise installation of pharmacophoric groups to modulate the biological activity and pharmacokinetic properties of the resulting compounds. These derivatives have shown promise in a range of therapeutic areas, including oncology and neurodegenerative diseases.

This document provides an overview of the functionalization strategies for the this compound scaffold, detailed experimental protocols for key reactions, and examples of its application in the development of targeted therapies, including as kinase inhibitors and components of Proteolysis Targeting Chimeras (PROTACs).

Functionalization Strategies

The this compound core offers two primary sites for functionalization: the secondary amine at position 2 and the secondary amide at position 6. The differential reactivity of these two nitrogens allows for selective and sequential modifications.

1.1. N-Acylation: The secondary amine at the 2-position can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or activated carboxylic acids. This reaction is typically performed in the presence of a base to neutralize the acid generated.

1.2. N-Alkylation: The secondary amine can also be functionalized via N-alkylation using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a mild and efficient method for introducing a wide range of substituents.

1.3. Modification of the Amide: The amide nitrogen at the 6-position is less nucleophilic than the amine at the 2-position. However, it can be functionalized under more forcing conditions or after deprotonation with a strong base.

Applications in Targeted Therapies

The versatility of the this compound scaffold has led to its exploration in several areas of targeted therapy.

2.1. Kinase Inhibitors: The scaffold can be elaborated with moieties that target the ATP-binding site of kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. The spirocyclic core helps to orient the functional groups in a defined three-dimensional space, potentially leading to enhanced potency and selectivity.

2.2. Targeted Protein Degradation (PROTACs): The this compound scaffold can be incorporated as a linker component in PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The spirocyclic nature of the scaffold can impart favorable conformational rigidity to the linker, which is crucial for efficient ternary complex formation and subsequent protein degradation.

Data Presentation

Table 1: Representative Biological Activity of Functionalized Diazaspiro[3.4]octane Derivatives

Compound IDScaffoldTarget/ApplicationBiological ActivityReference
1 2,6-Diazaspiro[3.4]octaneMycobacterium tuberculosisMIC: 0.016 µg/mL[1]
2 2,6-Diazaspiro[3.4]octan-7-oneSigma-1 Receptor AntagonistKᵢ: 14.5 nM[2]
3 2,6-Diazaspiro[3.4]octaneMenin-MLL1 InteractionIC₅₀: < 100 nMInferred from[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol is adapted from the N-acylation of the closely related 2,6-diazaspiro[3.4]octane scaffold.[1]

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound hydrochloride (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Protocol 2: General Procedure for N-Alkylation of this compound via Reductive Amination

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Functionalization cluster_end Outcome Scaffold This compound Reaction N-Acylation or N-Alkylation Scaffold->Reaction Reagent Acylating or Alklylating Agent Reagent->Reaction Purification Work-up & Purification Reaction->Purification Product Functionalized Derivative Purification->Product

Caption: General workflow for the functionalization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Spiro-Lactam Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: Inhibition of oncogenic signaling pathways by spiro-lactam derivatives.

protac_mechanism POI Target Protein (e.g., Kinase) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Spiro-Lactam PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Fragments Peptide Fragments Proteasome->Fragments

Caption: Mechanism of action for a this compound-based PROTAC.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,6-Diazaspiro[3.4]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of 2,6-diazaspiro[3.4]octane derivatives, valuable scaffolds in medicinal chemistry. The core of this methodology is a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines. This approach offers a novel platform for accessing these complex spirocyclic systems with control over stereochemistry.

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved pharmacological properties. The 2,6-diazaspiro[3.4]octan-5-one core represents a unique structural motif with potential applications as a building block for novel therapeutic agents. This document outlines a stereoselective synthetic strategy that leverages the strain-release of bicyclo[1.1.0]butanes to construct the diazaspiro[3.4]octane framework. While the primary example focuses on the synthesis of 6,7-diazaspiro[3.4]octanes, the principles and protocols can be adapted for the synthesis of the isomeric this compound derivatives.

Synthetic Strategy: Scandium-Catalyzed Spirocyclization

The key transformation involves the reaction of a pyrazole amide-substituted bicyclo[1.1.0]butane with a C,N-cyclic azomethine imine in the presence of a scandium triflate (Sc(OTf)₃) catalyst. This reaction proceeds via a strain-release driven spirocyclization, affording the diazaspiro[3.4]octane skeleton with varying degrees of diastereoselectivity.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

  • Activation: The scandium triflate catalyst coordinates to the carbonyl group of the bicyclo[1.1.0]butane, activating the strained ring system.

  • Nucleophilic Attack: The azomethine imine acts as a nucleophile, attacking the activated BCB.

  • Ring Opening and Spirocyclization: The strained bicyclo[1.1.0]butane ring opens, followed by an intramolecular nucleophilic substitution to form the spirocyclic product.

  • Catalyst Regeneration: The scandium catalyst is regenerated, allowing for a catalytic cycle.

Experimental Protocols

General Procedure for the Scandium-Catalyzed Spirocyclization

To a solution of the pyrazole amide-substituted bicyclo[1.1.0]butane (1.0 equiv.) in 1,2-dichloroethane (DCE) are added the C,N-cyclic azomethine imine (1.5 equiv.) and scandium(III) triflate (10 mol%). The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane product.[1][2][3]

Detailed Protocol for the Synthesis of a Representative 6,7-Diazaspiro[3.4]octane Derivative
  • Materials:

    • Pyrazole amide-substituted bicyclo[1.1.0]butane (0.2 mmol, 1.0 equiv.)

    • C,N-cyclic azomethine imine (0.3 mmol, 1.5 equiv.)

    • Scandium(III) triflate (Sc(OTf)₃) (0.02 mmol, 10 mol%)

    • 1,2-Dichloroethane (DCE) (4.0 mL)

    • Argon atmosphere

  • Procedure:

    • To a dry reaction vial under an argon atmosphere, add the pyrazole amide-substituted bicyclo[1.1.0]butane and 1,2-dichloroethane.

    • Add the C,N-cyclic azomethine imine to the solution.

    • Add the scandium(III) triflate catalyst.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 6,7-diazaspiro[3.4]octane derivative.[3]

Data Presentation

The following table summarizes the results for the synthesis of various 6,7-diazaspiro[3.4]octane derivatives using the scandium-catalyzed spirocyclization method.

EntryBicyclo[1.1.0]butane (1)Azomethine imine (2)Product (3)Yield (%)Diastereomeric Ratio (d.r.)
11a (R¹=Ph, R²=H)2a (R³=Ph)3a781.7:1
21b (R¹=4-MeC₆H₄, R²=H)2a (R³=Ph)3b751.5:1
31c (R¹=4-FC₆H₄, R²=H)2a (R³=Ph)3c821.6:1
41d (R¹=2-thienyl, R²=H)2a (R³=Ph)3d651.8:1
51a (R¹=Ph, R²=H)2b (R³=4-ClC₆H₄)3e721.7:1
61a (R¹=Ph, R²=H)2c (R³=Bn)3f681.9:1

Reaction conditions: 1 (0.2 mmol), 2 (0.3 mmol), Sc(OTf)₃ (10 mol%), DCE (4.0 mL), Ar, r.t., 12 h. Yields are for the isolated products. Diastereomeric ratios were determined by ¹H NMR spectroscopy.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Reaction Vial under Argon add_bcb Add Bicyclo[1.1.0]butane (1) and DCE start->add_bcb add_imine Add Azomethine Imine (2) add_bcb->add_imine add_catalyst Add Sc(OTf)₃ add_imine->add_catalyst stir Stir at Room Temperature for 12 hours add_catalyst->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete chromatography Flash Column Chromatography concentrate->chromatography product Pure 6,7-Diazaspiro[3.4]octane (3) chromatography->product

Caption: General workflow for the scandium-catalyzed synthesis of diazaspiro[3.4]octanes.

Logical Relationship of Reaction Components

reaction_components BCB Bicyclo[1.1.0]butane (Strained Ring) Activation Activation BCB->Activation Imine Azomethine Imine (Nucleophile) Spirocyclization Spirocyclization Imine->Spirocyclization Catalyst Sc(OTf)₃ (Lewis Acid) Catalyst->Activation Product 6,7-Diazaspiro[3.4]octane (Spirocyclic Product) Activation->Spirocyclization Spirocyclization->Product

Caption: Key components and steps in the catalytic spirocyclization reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 2,6-Diazaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed experimental protocols for the functionalization of the 2,6-diazaspiro[3.4]octan-5-one scaffold using palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, and its derivatization via robust palladium-catalyzed methods allows for the rapid exploration of chemical space in drug discovery programs. The protocols provided herein focus on the Buchwald-Hartwig amination, with representative procedures for Suzuki-Miyaura and Sonogashira couplings on hypothetical halogenated derivatives.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the arylation of amines.[1][2] For the this compound scaffold, the secondary amine at the 2-position can be coupled with a variety of aryl halides to introduce diverse aromatic moieties. While specific literature on the Buchwald-Hartwig amination of this compound is limited, protocols for the closely related 2,6-diazaspiro[3.3]heptane serve as an excellent template for this transformation.[3]

General Reaction Scheme:

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diazaspiro[3.4]octan-5-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 2,6-diazaspiro[3.4]octane core?

A1: The synthesis of the 2,6-diazaspiro[3.4]octane scaffold often involves multi-step sequences that utilize readily available starting materials. Key strategies include:

  • [3+2] Cycloaddition: This approach involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered ring of the spirocycle. For instance, an azomethine ylide can be reacted with an appropriate alkene precursor.

  • Multi-step Synthesis from Cyclic Ketones: A common route starts with a protected 3-pyrrolidinone derivative. The synthesis then proceeds through steps such as olefination, followed by functional group manipulations and cyclization to form the azetidine ring.

  • Orthogonally Protected Analogs: Synthesizing the scaffold with different protecting groups on each nitrogen atom allows for selective functionalization at later stages, providing versatility in medicinal chemistry applications.[1][2][3]

Q2: I am observing a low yield in my cyclization step to form the spirocyclic core. What are the potential causes and solutions?

A2: Low yields in the cyclization step can be attributed to several factors:

  • Steric Hindrance: The formation of a spirocenter can be sterically demanding. Ensure that bulky protecting groups are not impeding the reaction.

  • Reaction Conditions: The choice of solvent, temperature, and base is critical. It is advisable to screen a variety of conditions to find the optimal combination. For instance, polar aprotic solvents like DMF or DMSO may be suitable.

  • Purity of Starting Materials: Impurities in the precursor can interfere with the cyclization. Ensure that all starting materials are of high purity.

Q3: What are the best practices for purifying this compound, which is a polar compound?

A3: The purification of polar diamines and their derivatives can be challenging.[4] Here are some recommended techniques:

  • Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution system. A common mobile phase combination is dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.

  • Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate salt) to facilitate purification by recrystallization. The free base can then be regenerated if needed.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be effective.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Certain steps in the synthesis may involve hazardous reagents and reactions:

  • Exothermic Reactions: The use of reducing agents like lithium aluminum hydride (LAH) can lead to highly exothermic reactions that require careful temperature control, especially during scale-up.[4]

  • Pyrophoric Reagents: Catalysts such as Raney Nickel are pyrophoric and must be handled under an inert atmosphere to prevent ignition.[4]

  • Proper Quenching: The quenching of reactive reagents like LAH should be performed slowly and at low temperatures to avoid uncontrolled reactions.

Troubleshooting Guides

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Steps
Incomplete Reactions Monitor reaction progress closely using TLC or LC-MS. Consider increasing the reaction time or temperature if the reaction is sluggish.
Side Product Formation Analyze the crude reaction mixture by NMR or LC-MS to identify major side products. This can provide insights into competing reaction pathways.
Suboptimal Reagents Use freshly opened or purified reagents and anhydrous solvents, as many steps in the synthesis are sensitive to moisture and air.
Inefficient Purification Optimize the purification method. Experiment with different solvent systems for chromatography or recrystallization.
Issue 2: Difficulty in Removing Protecting Groups
Potential Cause Troubleshooting Steps
Steric Hindrance The protecting group may be sterically inaccessible. Consider using a smaller deprotection reagent or a different catalyst.
Catalyst Poisoning If using a catalyst for deprotection (e.g., Pd/C for a Cbz group), ensure the substrate is free of impurities that could poison the catalyst.
Incorrect Deprotection Conditions Consult the literature for the most effective deprotection conditions for the specific protecting group being used. For example, Boc groups are typically removed under acidic conditions (e.g., TFA in DCM), while Cbz groups are often removed by hydrogenolysis.

Data Summary

The following table summarizes representative yields for key steps in the synthesis of 2,6-diazaspiro[3.4]octane derivatives as reported in the literature. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Reaction Step Product Yield (%) Reference
[3+2] Cycloaddition6-benzyl-2,6-diazaspiro[3.4]octane oxalateHigh[5]
Amide Coupling2,6-diazaspiro[3.4]octan-7-one derivativesNot specified[6]
Multi-step synthesisOrthogonally protected 2,6-diazaspiro[3.4]octaneNot specified[1][2][3]

Experimental Protocols

General Protocol for the Synthesis of a Protected this compound Precursor

This protocol is a generalized procedure based on common synthetic strategies for related spirocyclic systems.

Step 1: Synthesis of the Imine Precursor

  • To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired primary amine (1.1 eq).

  • Add a dehydrating agent, such as magnesium sulfate or molecular sieves.

  • Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete, as monitored by TLC or LC-MS.

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Step 2: [2+2] Cycloaddition to form the Spiro-β-lactam Core

  • Dissolve the crude imine from Step 1 in an anhydrous, non-polar solvent such as dichloromethane or toluene.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of a ketene precursor, such as acetoxyacetyl chloride (1.2 eq), and a tertiary amine base, like triethylamine (1.5 eq), to the cooled imine solution.

  • Stir the reaction mixture at -78 °C for several hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected this compound.

Visualizations

Synthetic_Workflow Start N-Boc-3-pyrrolidinone Imine Imine Formation Start->Imine Primary Amine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Precursor Product Protected this compound Cycloaddition->Product Deprotection Deprotection (Optional) Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Analyze_Side_Products Analyze Side Products Optimize_Conditions->Analyze_Side_Products No Improvement Success Yield Improved Optimize_Conditions->Success Improvement Analyze_Side_Products->Optimize_Conditions Identified Purification Improve Purification Analyze_Side_Products->Purification Unidentified Purification->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 2,6-Diazaspiro[3.4]octan-5-one Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2,6-diazaspiro[3.4]octan-5-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core?

A1: The most prevalent and versatile method for constructing the spiro-β-lactam core of this compound is the Staudinger ketene-imine cycloaddition.[1][2] This [2+2] cycloaddition involves the reaction of an imine derived from a protected 3-aminoazetidine with a ketene, which is typically generated in situ.

Q2: How are the precursors for the Staudinger reaction typically prepared?

A2: The imine precursor is generally formed by the condensation of a protected 3-aminoazetidine (e.g., N-Boc-3-aminoazetidine) with an appropriate aldehyde or ketone. The ketene is commonly generated in situ from an acyl chloride and a tertiary amine base.[3]

Q3: What are the critical parameters to control during the Staudinger reaction for this synthesis?

A3: Key parameters to control include the choice of solvent, the type and stoichiometry of the base used for ketene generation, the reaction temperature, and the nature of the protecting groups on the azetidine nitrogen. These factors significantly influence the reaction yield, purity, and stereoselectivity.[4]

Q4: What are common side reactions to be aware of?

A4: Common side reactions include the formation of enamines from the deprotonation of the imine, polymerization of the highly reactive ketene, and hydrolysis of the product under non-anhydrous conditions. Careful control of reaction conditions is crucial to minimize these pathways.

Q5: How can the final product, this compound, be purified?

A5: Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent system will depend on the polarity of the protecting groups used. In some cases, recrystallization can also be an effective purification method.[6]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

This is a common issue that can arise from several factors related to the reactants' stability and reactivity.

Potential Cause Troubleshooting Steps
Inefficient Imine Formation - Ensure the condensation reaction to form the imine goes to completion. Monitor by TLC or NMR. - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.
Ketene Polymerization - Generate the ketene in situ in the presence of the imine to ensure it is trapped before it can polymerize. - Maintain a low reaction temperature (-78 °C to 0 °C) to minimize ketene self-reaction.
Incorrect Base Selection - The choice of tertiary amine is critical. Sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. - Ensure the base is of high purity and free of primary or secondary amine impurities.
Moisture in the Reaction - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products or Impurities

The presence of side products can complicate purification and reduce the overall yield.

Potential Cause Troubleshooting Steps
Enamine Formation - Use a non-nucleophilic, sterically hindered base to minimize deprotonation of the imine. - Add the acyl chloride slowly to the mixture of the imine and base to maintain a low concentration of the ketene precursor.
Hydrolysis of β-Lactam Ring - Ensure all workup and purification steps are performed under anhydrous conditions until the final product is isolated. - Use aprotic solvents for chromatography where possible.
Diastereomer Formation - The stereochemistry of the imine (E/Z) can influence the diastereoselectivity of the cycloaddition.[2] - The reaction temperature can also affect the diastereomeric ratio. Lower temperatures generally favor the formation of the cis isomer.[4]

Experimental Protocols

General Protocol for the Synthesis of N-Boc-2,6-diazaspiro[3.4]octan-5-one

This protocol is a general guideline and may require optimization for specific substrates and scales.

Step 1: Imine Formation

  • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Add a drying agent such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 2-4 hours or until TLC/NMR analysis indicates complete formation of the imine.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude imine is often used in the next step without further purification.

Step 2: Staudinger Cycloaddition

  • Dissolve the crude imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of the acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous DCM to the cooled imine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of various reaction parameters on the yield of N-Boc-2,6-diazaspiro[3.4]octan-5-one.

Table 1: Effect of Solvent on Reaction Yield

Solvent Dielectric Constant Yield (%)
Dichloromethane (DCM)9.175
Tetrahydrofuran (THF)7.668
Toluene2.455
Acetonitrile37.562

Table 2: Effect of Base on Reaction Yield

Base pKa of Conjugate Acid Yield (%)
Triethylamine (TEA)10.7575
Diisopropylethylamine (DIPEA)11.072
Pyridine5.2545
2,6-Lutidine6.6565

Table 3: Effect of Temperature on Reaction Yield

Temperature (°C) Reaction Time (h) Yield (%)
-78 to rt2475
0 to rt1870
Room Temperature1260

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Staudinger Cycloaddition start N-Boc-3-aminoazetidine + Aldehyde/Ketone reagents1 Anhydrous Solvent (DCM) + Drying Agent stir1 Stir at RT (2-4h) reagents1->stir1 workup1 Filter & Concentrate stir1->workup1 imine Crude Imine workup1->imine imine_sol Crude Imine in Anhydrous DCM + Base imine->imine_sol cool Cool to -78°C imine_sol->cool add_ketene Slow Addition of Acyl Chloride cool->add_ketene warm_stir Warm to RT & Stir (12-24h) add_ketene->warm_stir quench Quench (aq. NaHCO3) warm_stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product This compound purify->product

General experimental workflow for the synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield imine_issue Incomplete Imine Formation? start->imine_issue ketene_issue Ketene Polymerization? start->ketene_issue base_issue Incorrect Base? start->base_issue moisture_issue Moisture Present? start->moisture_issue solution1 Monitor imine formation (TLC/NMR). Use drying agent. imine_issue->solution1 solution2 Generate ketene in situ. Maintain low temperature. ketene_issue->solution2 solution3 Use high purity, sterically hindered base (TEA, DIPEA). base_issue->solution3 solution4 Use anhydrous reagents/solvents. Inert atmosphere. moisture_issue->solution4

Troubleshooting logic for low reaction yield.

References

2,6-Diazaspiro[3.4]octan-5-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Diazaspiro[3.4]octan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis of the lactam ring under strongly acidic or basic conditions, and potential oxidation at the nitrogen atoms. While the spirocyclic core imparts significant rigidity, these functional groups represent reactive sites.

Q2: What are the expected degradation products of this compound?

A2: The most likely degradation pathway is the hydrolysis of the γ-lactam ring, which would lead to the formation of a corresponding amino acid derivative. Under oxidative stress, N-oxide or other oxidized species could be formed.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is recommended.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the older stock.

    • Assess Media Stability: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC.

    • pH Considerations: Check the pH of your assay buffer. If it is highly acidic or basic, consider adjusting the pH or using a more stable buffer system.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to infer their structure.

    • Perform Forced Degradation Studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm the identity of the peaks observed in your stability studies.

    • Optimize Storage and Handling: Review your storage and handling procedures to minimize exposure to conditions that may be causing degradation.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions to illustrate expected trends. Note: This data is for illustrative purposes and is not based on published experimental results for this specific molecule.

Table 1: Hypothetical pH-Dependent Stability of this compound at 25 °C

pHHalf-life (t½) in hoursMajor Degradation Product
2.048Hydrolyzed lactam
5.0> 500-
7.4> 500-
9.0120Hydrolyzed lactam
12.024Hydrolyzed lactam

Table 2: Hypothetical Stability of this compound under Stress Conditions

Stress ConditionDuration% Degradation
0.1 M HCl, 60 °C24 hours25%
0.1 M NaOH, 60 °C24 hours40%
3% H₂O₂, RT24 hours15%
80 °C, solid state7 days< 5%
Photostability (ICH Q1B)7 days< 2%

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples with mobile phase to an appropriate concentration.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

degradation_pathway compound This compound hydrolyzed 4-amino-1-(aminomethyl)cyclobutane-1-carboxylic acid compound->hydrolyzed Acid/Base Hydrolysis oxidized N-Oxide Derivative compound->oxidized Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Degradation_Products Degradation Products Acid->Degradation_Products Base Base Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Thermal->Degradation_Products Photolytic Photolytic Photolytic->Degradation_Products HPLC HPLC LC_MS LC_MS HPLC->LC_MS Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photolytic Degradation_Products->HPLC

Caption: Workflow for forced degradation studies.

Technical Support Center: Stereoselective Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the stereoselective synthesis of diazaspiro compounds, offering potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction for forming a spiro-pyrrolidine is yielding a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve it?

A1: Low diastereoselectivity in [3+2] cycloaddition reactions is a common challenge and can arise from several factors. Here are some key areas to investigate and potential troubleshooting steps:

  • Solvent Choice: The polarity of the solvent plays a critical role in the transition state of the cycloaddition, which directly influences diastereoselectivity. It is advisable to screen a range of solvents with varying polarities. In some instances, highly polar protic solvents like ethanol or even aqueous conditions have been shown to enhance diastereoselectivity.[1]

  • Catalyst System: The choice of catalyst is pivotal for achieving high stereoselectivity. For asymmetric syntheses, consider screening different chiral phosphoric acids or metal complexes with various ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂).[1] In some cases, a catalyst-free thermal approach might provide better selectivity.

  • Reaction Temperature: Temperature is a critical parameter for controlling kinetic versus thermodynamic product formation. Lowering the reaction temperature often favors the kinetically controlled product, which is frequently the more diastereomerically pure isomer.[1] Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.[1]

  • Substrate Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can significantly impact the facial selectivity of the cycloaddition. If feasible, modifying the steric environment of your starting materials can be a viable strategy to improve diastereoselectivity.[1]

  • Additives: The presence of additives, such as acids like benzoic acid (BzOH), can promote the cycloaddition and influence both regioselectivity and diastereoselectivity.[1] A screening of different acid additives and their stoichiometry may be beneficial.[1]

Q2: I am observing significant side product formation in my domino radical bicyclization for the synthesis of an Azaspiro[4.4]nonane derivative. How can I minimize these unwanted products?

A2: The formation of side products in domino radical bicyclizations often stems from the premature quenching of radical intermediates. Here are several strategies to mitigate this issue:

  • Choice of Radical Initiator: The type of radical initiator can affect the rate of the desired cyclization relative to side reactions. For instance, triethylborane (Et₃B) can facilitate milder reaction conditions (room temperature) and has been demonstrated to improve diastereoselectivity and reduce side products when compared to AIBN, which necessitates higher temperatures.[1]

  • Concentration of Radical Quenching Agent: When using a radical quenching agent like tributyltin hydride (Bu₃SnH), its concentration is crucial. If the concentration is too high, it can lead to the premature reduction of the initial aryl or vinyl radical before the desired cyclization cascade can complete. A slow addition of Bu₃SnH to the reaction mixture can help maintain a low steady-state concentration, thereby favoring the cyclization pathway.[1]

  • Reaction Time and Temperature: Optimizing both reaction time and temperature is essential. Shorter reaction times, which can be achieved with initiators like Et₃B, can help to minimize the window of opportunity for side reactions to occur. [cite: 3]

Q3: My phosphine-catalyzed [3+2] cycloaddition is resulting in a low yield or is not proceeding to completion. What should I investigate?

A3: Low conversion or yield in a phosphine-catalyzed [3+2] cycloaddition can be attributed to several factors:

  • Catalyst Activity: Ensure the phosphine catalyst is of high purity and, if it is air-sensitive, that it has been handled under inert conditions. The choice of phosphine is also critical; while triphenylphosphine is commonly used, other phosphines with different electronic and steric properties might be more effective for your specific substrates.[1]

  • Reaction Conditions: These reactions are often highly sensitive to the solvent and temperature. It is crucial to ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. A systematic screening of solvents and temperatures is recommended to identify the optimal conditions for your particular substrates.[1]

  • Substrate Reactivity: The electronic properties of the allenoate and the succinimide (or other dipolarophile) can significantly impact the reaction rate. Generally, electron-withdrawing groups on the dipolarophile and appropriate substitution on the allenoate are necessary for an efficient reaction.[1]

Q4: How can I effectively separate the diastereomers of my diazaspiro compound?

A4: Diastereomers have different physical properties, which allows for their separation by various chromatographic techniques.

  • Column Chromatography: This is the most common method for separating diastereomers. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be effective.[2][3] The choice of stationary phase and eluent system will depend on the specific properties of your compounds.

  • Supercritical Fluid Chromatography (SFC): SFC, particularly with chiral stationary phases, can be a powerful and rapid technique for the purification of diastereomers.[4]

  • Recrystallization: If the diastereomers have significantly different solubilities in a particular solvent system, recrystallization can be a simple and cost-effective method for separation.[3]

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in a Rhodium-Catalyzed Cyclopropanation

EntryCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
1Rh₂(S-DOSP)₄LowLow
2Phthalimido-derived catalyst 11.2:170-86%
3Phthalimido-derived catalyst 22.4:170-86%
4Rh₂(S-pPhTPCP)₄11:199%

Data synthesized from representative examples in the literature.[5]

Table 2: Influence of Aryldiazoacetate Substitution on Stereoselectivity

EntryAryldiazoacetate SubstituentDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield
1Unsubstituted Phenyl20:198%91%
2meta-Methyl17:196-98%-
3meta-Bromo13:196-98%-

Data synthesized from representative examples in the literature.[5]

Experimental Protocols

Protocol 1: General Procedure for [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis

  • Reactant Preparation: To a solution of the azomethine ylide precursor and the dipolarophile in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or ethanol), add the catalyst (e.g., a chiral phosphoric acid or a metal complex) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (ranging from -78 °C to room temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired spiro-pyrrolidine diastereomers.

  • Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm their structure and determine the diastereomeric ratio.

Protocol 2: General Procedure for Domino Radical Bicyclization

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the starting material (e.g., an aryl or vinyl halide with a tethered alkene) in a degassed solvent (e.g., toluene or benzene).

  • Initiation: Add the radical initiator (e.g., AIBN or Et₃B). If using a tin hydride, add it slowly via syringe pump to the reaction mixture.

  • Reaction Execution: Heat the reaction to the appropriate temperature (e.g., 90 °C for AIBN) or maintain at room temperature (for Et₃B) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the diastereomers of the desired azaspiro[4.4]nonane derivative.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Starting Materials reaction_vessel Reaction under Inert Atmosphere reactants->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel catalyst Catalyst/Initiator catalyst->reaction_vessel workup Quenching & Extraction reaction_vessel->workup Monitor by TLC/LC-MS purification Column Chromatography workup->purification characterization NMR, MS, etc. purification->characterization

Caption: A typical experimental workflow for stereoselective synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue Low Diastereoselectivity temp Suboptimal Temperature issue->temp solvent Incorrect Solvent Polarity issue->solvent catalyst Inefficient Catalyst issue->catalyst sterics Steric Hindrance issue->sterics optimize_temp Optimize Temperature (e.g., lower T) temp->optimize_temp screen_solvents Screen Solvents solvent->screen_solvents screen_catalysts Screen Catalysts/Ligands catalyst->screen_catalysts use_additives Use Additives (e.g., BzOH) catalyst->use_additives modify_substrate Modify Substrate Sterics sterics->modify_substrate

Caption: Troubleshooting flowchart for low diastereoselectivity.

References

Technical Support Center: Optimization of Coupling Reactions Involving Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of coupling reactions with sterically demanding spirocyclic amines.

Troubleshooting Guide

This section addresses specific issues that may arise during coupling reactions such as Buchwald-Hartwig, Suzuki, and acylation reactions involving spirocyclic amines.

Issue 1: Low to No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with a spirocyclic secondary amine and an aryl bromide, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low yield in Buchwald-Hartwig reactions with spirocyclic amines is a common challenge, often stemming from steric hindrance and suboptimal reaction conditions. Here are the primary factors to investigate and potential solutions.

Potential Causes & Solutions:

  • Inadequate Catalyst System (Palladium Source & Ligand): The choice of ligand is critical for coupling sterically hindered amines.[1] First-generation ligands like P(o-tolyl)₃ may be insufficient.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands designed for challenging couplings. Highly successful systems often use ligands such as RuPhos, BrettPhos, or t-BuXPhos.[3] Using preformed palladium precatalysts (e.g., BrettPhos Pd G3) can also give more reliable and reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for these transformations.[3]

    • Solution: Strong, non-nucleophilic, sterically hindered bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups or unprotected N-H heterocycles, lithium bis(trimethylsilyl)amide (LiHMDS) is often highly effective.[3][4]

  • Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[5] Chlorinated solvents, acetonitrile, or pyridine can inhibit the reaction by binding to the palladium catalyst and should be avoided.[4]

    • Solution: Anhydrous, deoxygenated aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are common choices.[3][6] Toluene is often favored as the iodide salts that can form and inhibit the catalyst are poorly soluble in it.[7] Screening different solvents is recommended for optimization.[3]

  • Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates, especially with challenging substrates.

    • Solution: These reactions are typically heated, often between 80-110 °C.[3] If initial attempts at a lower temperature fail, incrementally increase the temperature. Monitor the reaction over a longer period (e.g., 12-24 hours) to ensure it has gone to completion.

// Path start -> catalyst; catalyst -> base [label="No Improvement"]; base -> solvent [label="No Improvement"]; solvent -> reagents [label="No Improvement"]; reagents -> start [label="Re-attempt Reaction", style=dashed];

// Solutions sub_catalyst [label="Switch to Bulky Ligand\n(e.g., BrettPhos, RuPhos)\nUse Pd Precatalyst", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_base [label="Use Stronger Base\n(NaOtBu, LiHMDS)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_solvent [label="Use Anhydrous/Degassed\nToluene or Dioxane\nIncrease Temperature (80-110°C)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reagents [label="Ensure Anhydrous Reagents\n& Solvents. Degas Solvent.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

catalyst -> sub_catalyst [style=dashed, arrowhead=none]; base -> sub_base [style=dashed, arrowhead=none]; solvent -> sub_solvent [style=dashed, arrowhead=none]; reagents -> sub_reagents [style=dashed, arrowhead=none];

sub_catalyst -> success [label="Improvement Seen"]; sub_base -> success [label="Improvement Seen"]; sub_solvent -> success [label="Improvement Seen"]; sub_reagents -> success [label="Improvement Seen"]; }

Caption: General workflow for a palladium-catalyzed C-N coupling reaction.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Spirocyclic Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Spirocyclic amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) [3] Strong, non-nucleophilic base (e.g., NaOt*Bu or LiHMDS, 1.5-2.0 equiv) *[3] Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane, to achieve ~0.1-0.2 M) *[3] Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • Preparation (under inert atmosphere, e.g., in a glovebox):

    • To the oven-dried reaction vial, add the aryl halide (1.0 equiv), the palladium precatalyst (0.01-0.02 equiv), and the stir bar.

    • If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2 mol%). [3] * Add the spirocyclic amine (1.2 equiv).

    • Add the base (1.5-2.0 equiv).

  • Reaction Setup:

    • Add enough anhydrous, deoxygenated solvent to the vial to achieve the desired concentration (e.g., 0.1 M).

    • Seal the vial tightly with the screw cap.

    • Remove the vial from the glovebox.

  • Reaction Execution:

    • Place the vial in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C). [3] * Stir the reaction mixture vigorously for 12-24 hours. The rate of agitation can be important, especially with heterogeneous mixtures involving inorganic bases.

[4]4. Monitoring and Workup:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.
  • Once the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction carefully by adding water or a saturated aqueous NH₄Cl solution.
  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
  • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl spirocyclic amine.

Table 2: Influence of Solvent on a Model Insertion Reaction Yield

Entry Solvent Temperature (°C) Yield (%) Reference

| 1 | Toluene | -78 | 16 | |[8] | 2 | CH₂Cl₂ | -78 | <16 | |[8] | 3 | MeCN | -78 | <16 | |[8] | 4 | DMF | -78 | 25 | |[8] | 5 | THF | -78 | 31 | |[8] Note: This data is from a spirocyclic aminal synthesis, but illustrates the significant impact of solvent choice on reaction outcomes.

References

Technical Support Center: Synthesis of Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of diazaspiro[3.4]octane scaffolds, with a specific focus on the removal of common byproducts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield After Synthesis Incomplete reaction; suboptimal reaction conditions; product loss during workup.Monitor reaction completion by TLC or LC-MS. Optimize temperature, reaction time, and reagent stoichiometry. For polar diamine products, minimize aqueous washes or perform back-extraction from the aqueous phase after pH adjustment.
Gelatinous Precipitate After LAH Reduction Workup Formation of colloidal aluminum salts (e.g., Al(OH)₃).[1]Use the Fieser workup method: after cooling the reaction, quench by sequential and slow addition of X mL water, X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LAH in grams). Stir vigorously until a granular, filterable solid forms. Filter through a pad of Celite®.[2]
Product Streaking / Tailing on Silica Gel TLC or Column Strong interaction between the basic amine product and acidic silica gel.[3]1. Modify Mobile Phase: Add a small amount of a competing base to the eluent (e.g., 0.5-2% triethylamine or ammonium hydroxide in a DCM/MeOH or EtOAc/Hexane system).[3] 2. Use Alternative Stationary Phase: Employ neutral or basic alumina, or amine-functionalized silica for column chromatography.[3][4] 3. Switch to Reversed-Phase: Use a C18 column with a high-pH mobile phase to run the amine in its neutral form.[1][3]
Product Won't Crystallize from Organic Solvents The free base amine may be an oil or have poor crystallization properties. High polarity may lead to high solubility.Convert the amine to a salt (e.g., hydrochloride, oxalate), which often has a higher melting point and better crystallinity. Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate and add a solution of the corresponding acid (e.g., HCl in ether or oxalic acid in ethanol) to precipitate the salt.[5]
Presence of E/Z Isomers After Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction, while typically E-selective, can produce Z-isomers depending on the substrate and conditions.[6][7]The diastereomeric alkenes can often be separated by careful column chromatography on silica gel, as their polarities are usually slightly different.
Incomplete Reaction or Unidentified Byproducts Side reactions due to reactive intermediates; degradation of starting material or product.Re-evaluate reaction conditions (temperature, atmosphere). Ensure starting materials are pure. For multi-step syntheses, purify intermediates at each stage. Consider protecting group strategies to prevent side reactions at other functional sites.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the diazaspiro[3.4]octane core?

A1: Common strategies often involve multi-step sequences. One prevalent route for 1,6-diazaspiro[3.4]octane begins with N-Boc-protected azetidine-3-one, proceeding through a Horner-Wadsworth-Emmons olefination and a subsequent cycloaddition to form the spirocyclic core.[1] Another modern approach for synthesizing 6,7-diazaspiro[3.4]octanes involves a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines.[8] Syntheses for orthogonally protected analogs have also been developed to allow for selective functionalization.[3][9]

Q2: What are the most common byproducts in these syntheses and how are they removed?

A2: Byproducts are highly dependent on the specific reaction:

  • Horner-Wadsworth-Emmons Reaction: The primary byproduct is a dialkylphosphate salt (e.g., diethyl sodium phosphate), which is water-soluble and easily removed by an aqueous extraction during workup.[6][10]

  • LAH or Raney Nickel Reductions: Incomplete reduction can leave starting material (amides, nitriles) or intermediate species (iminium ions). The main challenge is removing inorganic salts from the workup.[1][2]

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Solvents: Residual solvents can be removed by drying under high vacuum.

Removal strategies are tailored to the byproduct. Water-soluble salts are removed with a wash. Unreacted starting materials and organic byproducts are typically removed by chromatography or recrystallization.

Q3: When should I choose chromatography over recrystallization for purification?

A3: The choice depends on the nature of the product and impurities.

  • Choose Chromatography when dealing with oily products, separating mixtures of similar polarity (like diastereomers), or when impurities are present in significant quantities and have different polarity from the product.[5]

  • Choose Recrystallization when the product is a solid and you need to remove small amounts of impurities. It is often a more scalable and cost-effective method for achieving high purity. Converting the final amine product to a salt can significantly improve the chances of successful recrystallization.[5][11]

Q4: My diazaspiro[3.4]octane free base is an oil. How can I purify and handle it?

A4: If the free base is an oil, purification by column chromatography is the preferred method. For long-term storage and easier handling, it is highly recommended to convert the purified oil into a stable, solid salt (e.g., hydrochloride or oxalate) by treating it with the appropriate acid.[5]

Data Presentation

The following table summarizes reported yields for the synthesis of various 6,7-diazaspiro[3.4]octane derivatives via scandium-catalyzed spirocyclization.

ProductSubstituentsYield (%)
3b-3e para-substituted phenyl BCBs61-86
3f, 3g meta-substituted phenyl BCBs67
3h, 3i Multi-substituted phenyl BCBs53-63
3s, 3t ortho-substituted C,N-cyclic azomethine imines58-60
3u Multi-substituted C,N-cyclic azomethine imines55
3v-3x N-sulfonyl C,N-cyclic azomethine imines57-62
Data sourced from the supplementary information of the cited study.[8]

Experimental Protocols

Protocol 1: General Purification by Column Chromatography (Amine Deactivation)

This protocol is for the purification of a basic diazaspiro[3.4]octane on standard silica gel.

  • Slurry Preparation: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM or MeOH), add silica gel (~2-3 times the weight of the crude product), and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using your chosen eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Crucially, add 1-2% triethylamine (TEA) or ammonium hydroxide to the eluent mixture to neutralize the acidic silica surface. Equilibrate the column by flushing with 2-3 column volumes of this basic eluent.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the column. Begin elution with the solvent system, gradually increasing polarity if a gradient is required.

  • Fraction Collection: Collect fractions and analyze them by TLC (remember to use a TLC tank saturated with the same basic eluent system).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted TEA can be removed by placing the product under a high vacuum for an extended period.

Protocol 2: Purification via Recrystallization of an Amine Salt

This protocol describes the purification of a diazaspiro[3.4]octane by converting it to its hydrochloride salt.

  • Salt Formation: Dissolve the crude amine product in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated aqueous HCl) dropwise until the solution reaches an acidic pH (test with pH paper). A precipitate should form.

  • Crystallization: If precipitation is immediate, the solid may be amorphous. To encourage crystal growth, gently heat the mixture until the solid redissolves, then allow it to cool slowly to room temperature, and finally in an ice bath. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether or the crystallization solvent to remove any soluble impurities.[5][12]

  • Drying: Dry the purified amine salt crystals under a high vacuum.

Visualizations

Synthesis and Byproduct Formation Workflow

cluster_synthesis Synthesis Stage cluster_byproducts Potential Byproducts Start Starting Materials (e.g., Azetidinone derivative) Reaction Key Transformation (e.g., HWE, Cycloaddition, Reduction) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Unreacted Unreacted Starting Material Reaction->Unreacted generates Incomplete Incomplete Reaction Products (e.g., intermediates) Reaction->Incomplete generates Side Side-Reaction Products (e.g., isomers, oligomers) Reaction->Side generates Salts Inorganic Salts (from workup) Crude->Salts contains

Caption: Overview of byproduct generation during synthesis.

Troubleshooting Logic for Amine Purification

Start Crude Product IsSolid Is the product a solid? Start->IsSolid Recrys Attempt Recrystallization (Free Base) IsSolid->Recrys Yes Chrom Purify by Column Chromatography IsSolid->Chrom No (Oil) Success1 Pure Solid Recrys->Success1 Success Salt Form Salt (HCl, Oxalate) & Recrystallize Recrys->Salt Fails Salt->Success1 Streak Streaking on Silica? Chrom->Streak Modify 1. Add TEA/NH4OH to Eluent 2. Use Alumina/Amine-Silica 3. Try Reversed-Phase/HILIC Streak->Modify Yes Success2 Pure Product Streak->Success2 No Modify->Success2

Caption: Decision tree for purifying diazaspiro[3.4]octane products.

References

Technical Support Center: Scale-up Synthesis of 2,6-Diazaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-Diazaspiro[3.4]octan-5-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low yield in the Horner-Wadsworth-Emmons olefination step.

  • Question: My Horner-Wadsworth-Emmons reaction to produce the α,β-unsaturated ester from N-Boc-azetidin-3-one is giving a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete deprotonation of the phosphonate reagent: Ensure your base (e.g., NaH) is fresh and the reaction is performed under strictly anhydrous conditions. The reaction temperature during deprotonation and subsequent addition of the ketone is critical and may require optimization.

    • Side reactions of the azetidin-3-one: The strained four-membered ring can be susceptible to side reactions. Ensure the reaction temperature is maintained, typically at 0 °C during the addition of the ketone.[1]

    • Purity of starting materials: Verify the purity of your N-Boc-azetidin-3-one and triethylphosphonoacetate. Impurities can interfere with the reaction.

Issue 2: The [3+2] cycloaddition step is slow or incomplete.

  • Question: The [3+2] cycloaddition to form the spirocyclic core is proceeding very slowly or not reaching completion. How can I improve this?

  • Answer: The [3+2] cycloaddition can be a slow process.[2] Consider the following to improve reaction kinetics and yield:

    • Lewis Acid Catalyst: The use of a Lewis acid catalyst, such as Sc(OTf)₃ or Zn(OTf)₂, has been shown to improve yields in similar cycloadditions.[2]

    • Solvent: The choice of solvent can influence the reaction rate. Dichloroethane has been reported to give better yields than THF in some cases.[2]

    • Temperature: While low temperatures are often used to control stereoselectivity, a modest increase in temperature may be necessary to drive the reaction to completion. This must be balanced against the risk of product decomposition.

    • Reaction Time: These reactions can require extended periods, sometimes up to 96 hours.[2] Ensure you are monitoring the reaction over a sufficient timeframe.

Issue 3: Difficulty in purifying the final this compound product.

  • Question: I am having trouble purifying the final product. What are the recommended purification methods for this compound on a larger scale?

  • Answer: Purification of diazaspirocycles can be challenging due to their polarity and potential for multiple protonation states. The following methods can be employed:

    • Column Chromatography: This is a common method for purifying derivatives.[3] A gradient elution system using a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) on silica gel is a good starting point.

    • Salt Recrystallization: For the final compound, recrystallization of a salt (e.g., hydrochloride or tartrate) can be an effective method for achieving high purity on a larger scale. This will require empirical optimization of the solvent system.[3]

    • Distillation: If the free base is thermally stable and has a suitable boiling point, vacuum distillation could be a viable option for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A1: A frequently employed multi-step synthesis starts with N-Boc-protected azetidine-3-one. The key steps are:

  • Horner-Wadsworth-Emmons Olefination: Reaction of N-Boc-azetidin-3-one with a phosphonate ylide (e.g., from triethylphosphonoacetate and a base like NaH) to form an α,β-unsaturated ester.[1]

  • [3+2] Cycloaddition: Reaction of the unsaturated ester with an azomethine ylide precursor to construct the second ring and form the 2,6-diazaspiro[3.4]octane core.[2]

  • Lactam Formation and Deprotection: Subsequent chemical transformations to form the lactam and remove protecting groups to yield the final product.

Q2: What are the primary safety concerns when synthesizing this compound?

A2: While a specific Material Safety Data Sheet (MSDS) for 2,6-diazaspiro[3.4]octan-7-one is available, general precautions for handling related azetidine and spirocyclic compounds should be followed.[4][5] These include:

  • Use of Reactive Reagents: The synthesis involves reagents such as sodium hydride, which is highly flammable and reactive with water. Handle under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Solvent Hazards: Many of the solvents used (e.g., THF, dichloromethane) are flammable and/or toxic. Work in a well-ventilated fume hood.

  • Product Toxicity: The toxicological properties of this compound may not be fully characterized. Handle with care, avoiding skin contact and inhalation.

Q3: Are there any known issues with the stability of the 2,6-Diazaspiro[3.4]octane core?

A3: Yes, spirocyclic molecules, particularly those containing strained rings like azetidine, can be prone to decomposition due to torsional, steric, and angular strain.[2] It is important to handle these compounds under appropriate conditions (e.g., neutral pH, moderate temperatures) to avoid degradation.

Experimental Protocols

Protocol 1: Scale-up Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

This protocol is adapted from literature procedures for the Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one.[1]

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.15 equiv.) in anhydrous THF in a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylphosphonoacetate (1.2 equiv.) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Step Reaction Key Reagents Typical Yield Reference
1Horner-Wadsworth-EmmonsN-Boc-azetidin-3-one, Triethylphosphonoacetate, NaHHigh[1]
2[3+2] Cycloadditionα,β-unsaturated ester, Azomethine ylide precursor~56%[2]
Catalyst (10 mol%) Solvent Yield (%) Diastereomeric Ratio (d.r.) Reference
Sc(OTf)₃THF781.7 : 1[2]
Zn(OTf)₂THF781.7 : 1[2]
Sc(OTf)₃Dichloroethane871.7 : 1[2]

Visualizations

G cluster_start Starting Materials cluster_olefination Step 1: Horner-Wadsworth-Emmons Olefination cluster_intermediate Intermediate cluster_cycloaddition Step 2: [3+2] Cycloaddition cluster_core Core Structure cluster_final Final Steps cluster_product Final Product start1 N-Boc-azetidin-3-one proc1 Reaction with NaH in THF start1->proc1 start2 Triethyl- phosphonoacetate start2->proc1 int1 α,β-Unsaturated Ester proc1->int1 proc2 Reaction with Azomethine Ylide Precursor int1->proc2 core 2,6-Diazaspiro[3.4]octane Derivative proc2->core proc3 Lactam Formation & Deprotection core->proc3 end_product This compound proc3->end_product

Caption: Synthetic workflow for this compound.

G cluster_issue Observed Issue cluster_analysis Potential Causes cluster_solutions Troubleshooting Actions issue Low Reaction Yield cause1 Incomplete Deprotonation (HWE Step) issue->cause1 cause2 Slow Cycloaddition issue->cause2 cause3 Product Decomposition issue->cause3 sol1 Use Fresh Base Ensure Anhydrous Conditions cause1->sol1 sol2 Add Lewis Acid Catalyst Optimize Solvent/Temp cause2->sol2 sol3 Maintain Neutral pH Use Moderate Temperatures cause3->sol3

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

Unveiling the Potent Antitubercular Activity of a Novel 2,6-Diazaspiro[3.4]octan-5-one Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel nitrofuran derivative incorporating a 2,6-diazaspiro[3.4]octan-5-one scaffold has demonstrated exceptional potency against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide provides a comparative analysis of its bioactivity against established first-line antitubercular drugs, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Comparative Bioactivity Analysis

The lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, has been identified as a highly potent inhibitor of Mycobacterium tuberculosis H37Rv.[1][2][3][4] Its in vitro activity, as measured by the Minimum Inhibitory Concentration (MIC), surpasses that of several standard antitubercular agents. The following table summarizes the comparative MIC values.

CompoundTarget OrganismMIC (µg/mL)
6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane Mycobacterium tuberculosis H37Rv0.016
IsoniazidMycobacterium tuberculosis H37Rv0.02 - 0.06
RifampicinMycobacterium tuberculosis H37Rv≤0.25
EthambutolMycobacterium tuberculosis H37Rv0.5 - 2.0
PyrazinamideMycobacterium tuberculosis H37Rv25 - 100

Mechanism of Action: The Nitrofuran "Warhead"

The potent antitubercular activity of the lead compound is attributed to its 5-nitrofuran moiety, which acts as a "warhead." This chemical group is a prodrug that requires reductive activation by mycobacterial enzymes to exert its cytotoxic effects.

Nitrofuran_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Mycobacterial Cell Prodrug Nitrofuran Derivative (Inactive Prodrug) Bacterial_Enzymes Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Bacterial_Enzymes Uptake Activated_Drug Reduced Nitrofuran (Reactive Nitrogen Species) Macromolecules DNA, Ribosomal Proteins, Other Macromolecules Activated_Drug->Macromolecules Damage to Bacterial_Enzymes->Activated_Drug Reduction Cell_Death Bacterial Cell Death Macromolecules->Cell_Death Leads to

Caption: Reductive activation of the nitrofuran prodrug within the mycobacterial cell.

Experimental Protocols

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for antitubercular agents against Mycobacterium tuberculosis H37Rv using a broth microdilution method.

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Glycerol

  • Tween 80

  • Test compounds (this compound derivative and standard drugs)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile saline

2. Preparation of Bacterial Inoculum:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC or OADC, 0.2% glycerol, and 0.05% Tween 80 at 37°C until the mid-log phase of growth is reached.

  • Adjust the turbidity of the bacterial culture with sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

3. Preparation of Drug Dilutions:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial two-fold dilutions of each compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired final concentration range. The final volume in each well should be 100 µL.

  • Include a drug-free control (broth and inoculum only) and a sterility control (broth only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions and the drug-free control.

  • Seal the microtiter plates and incubate at 37°C for 7 to 14 days.

5. Determination of MIC:

  • After the incubation period, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates at 37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (indicating no bacterial growth) to pink (indicating bacterial growth).

Experimental Workflow

The following diagram illustrates the key steps in the in vitro validation of the bioactivity of the this compound derivative.

Experimental_Workflow Start Start Culture_Prep Prepare M. tuberculosis H37Rv Culture Start->Culture_Prep Inoculum_Prep Prepare and Standardize Bacterial Inoculum Culture_Prep->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Test Compounds Drug_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Resazurin_Addition Add Resazurin Indicator Incubation->Resazurin_Addition MIC_Determination Determine MIC (Visual Reading) Resazurin_Addition->MIC_Determination Data_Analysis Compare MIC with Standard Drugs MIC_Determination->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

2,6-Diazaspiro[3.4]octan-5-one: A Comparative Analysis of a Versatile Spirocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Among the rising stars in medicinal chemistry are spirocyclic scaffolds, which offer a unique three-dimensional architecture. This guide provides a detailed comparison of 2,6-diazaspiro[3.4]octan-5-one with other relevant spirocyclic systems, supported by experimental data and protocols.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have gained significant traction in drug design due to their inherent three-dimensionality. This structural feature often leads to improved compound properties such as increased solubility and metabolic stability, while providing novel intellectual property. The this compound core, a specific class of spiro-lactam, has emerged as a promising building block in the development of new therapeutics, particularly for neurological and infectious diseases.

Physicochemical Property Comparison

The selection of a scaffold in drug discovery is heavily influenced by its impact on a molecule's physicochemical properties. These properties, including lipophilicity (logP/logD), solubility, and metabolic stability, are critical determinants of a drug candidate's pharmacokinetic profile and ultimate success. Below is a comparative summary of these properties for this compound and other representative spirocyclic scaffolds.

ScaffoldStructurecLogPAqueous Solubility (µg/mL)Microsomal Stability (t½, min)
This compound-1.2 (estimated)> 1000 (predicted for hydrochloride salt)> 60 (in human liver microsomes for derivatives)
2-Azaspiro[3.3]heptane0.4 (estimated)HighVariable, often used to improve stability
6-Azaspiro[3.3]heptan-2-one-0.5 (estimated)Moderate to HighData not readily available
Piperidine0.9MiscibleHighly variable depending on substitution

Note: The data presented is a compilation from various sources and for the parent scaffolds. Physicochemical properties of derivatives will vary based on their substitutions.

The this compound scaffold generally imparts a lower lipophilicity (cLogP) compared to simpler monocyclic amines like piperidine and even some other spirocycles. This lower lipophilicity can be advantageous for reducing off-target effects and improving the safety profile of a drug candidate. The presence of the lactam and a secondary amine provides opportunities for hydrogen bonding, which can contribute to improved aqueous solubility. Furthermore, derivatives of this scaffold have demonstrated good metabolic stability in human liver microsomes.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental methodologies are crucial. Below are summaries of standard protocols for key experiments cited in the comparison.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the physiological environment.

Protocol:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • A small aliquot of the DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a microplate well.

  • The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Following incubation, the amount of dissolved compound is quantified. This can be done by separating any precipitate via filtration or centrifugation and measuring the concentration of the compound in the supernatant/filtrate using a detection method such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4][5]

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • The test compound is incubated with a suspension of human liver microsomes in a phosphate buffer (pH 7.4).

  • The reaction is initiated by the addition of a cofactor, typically NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent like acetonitrile.

  • The samples are then centrifuged to pellet the proteins.

  • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The half-life (t½) of the compound is calculated from the rate of its disappearance.

Signaling Pathway and Experimental Workflow Visualization

The this compound scaffold has been successfully incorporated into potent and selective antagonists of the sigma-1 receptor (σ1R). The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including the modulation of calcium signaling and cellular stress responses. Antagonism of the sigma-1 receptor is a promising therapeutic strategy for the treatment of neuropathic pain and other neurological disorders.

sigma1_receptor_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol sigma1_receptor Sigma-1 Receptor ip3r IP3 Receptor sigma1_receptor->ip3r modulates ca_release Ca2+ Release ip3r->ca_release mediates agonist Agonist agonist->sigma1_receptor activates antagonist This compound Derivative (Antagonist) antagonist->sigma1_receptor inhibits cellular_response Modulation of Cellular Response ca_release->cellular_response influences experimental_workflow cluster_profiling Property Determination synthesis Synthesis of Spirocyclic Scaffolds physchem Physicochemical Profiling synthesis->physchem invitro In Vitro Biological Assays physchem->invitro solubility Solubility Assay physchem->solubility logp LogP/LogD Determination physchem->logp stability Metabolic Stability Assay physchem->stability invivo In Vivo Efficacy and PK/PD Studies invitro->invivo lead_opt Lead Optimization invivo->lead_opt

References

Comparative Study of 2,6-Diazaspiro[3.4]octan-5-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can lead to compounds with improved pharmacological properties. This guide provides a comparative analysis of 2,6-diazaspiro[3.4]octan-5-one analogs and related derivatives, focusing on their performance against various biological targets. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the strategic design of novel therapeutics based on this versatile scaffold.

Performance Comparison of this compound Analogs

The biological activity of this compound analogs has been explored across multiple therapeutic areas. This section summarizes the quantitative data for key compounds, highlighting their potential in the treatment of central nervous system (CNS) disorders, infectious diseases, and cancer.

Central Nervous System Disorders: Sigma-1 Receptor Antagonism

A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent antagonists of the sigma-1 (σ1) receptor, a promising target for the management of pain and other neurological conditions. The following table presents the binding affinities (Ki) of representative analogs.

Compound IDR GroupKi (nM) for σ1R
1 4-methoxybenzyl1.5
2 4-fluorobenzyl2.1
3 3,4-dichlorobenzyl3.5
4 2-naphthylmethyl4.8
5 Cyclohexylmethyl12.7

Data sourced from a study on 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists.

Infectious Diseases: Antimycobacterial and Antiviral Activity

Antimycobacterial Activity: Nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives have demonstrated significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for several analogs against the H37Rv strain are summarized below.

Compound IDR GroupMIC (µg/mL)
6 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)0.0124–0.0441
7 6-benzyl-N-isobutyl-8-carboxamide>100
8 6-benzyl-N-(cyclopropylmethyl)-8-carboxamide>100

Data from studies on nitrofuran-tagged diazaspirooctanes.[1][2]

Antiviral Activity: While specific data for this compound analogs is limited, related diazadispiroalkane derivatives have been shown to inhibit viral entry. The 50% effective concentrations (EC50) against human cytomegalovirus (HCMV) are presented for two such compounds.

Compound IDEC50 (µM) for HCMV
11826091 8.95 - 21.67
11826236 2.75 - 9.12

Data from a study on diazadispiroalkane derivatives as viral entry inhibitors.[3]

Cancer: PARP-1 Inhibition

The incorporation of diazaspiro cores into the structural framework of known PARP-1 inhibitors, such as olaparib, has been investigated. The 50% inhibitory concentrations (IC50) for these analogs are detailed below.

Compound IDModificationIC50 (nM) for PARP-1
10e 2,7-diazaspiro[3.5]nonane core12.6
13c 2,6-diazaspiro[3.4]octane core (free amine)109.5
17b 2,7-diazaspiro[4.4]nonane core (Boc-protected)452.8
15b 2,7-diazaspiro[4.5]decane core (Boc-protected)4397

Data from an examination of diazaspiro cores as piperazine bioisosteres in the olaparib framework.[4]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of the presented findings.

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Membrane homogenates from guinea pig brain or cells expressing the sigma-1 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and then dilute it (e.g., 1:20).

  • Add the bacterial inoculum to each well containing the test compound. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After the incubation period, add the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogs.

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1R_BiP Sigma-1R / BiP Complex Sigma1R Sigma-1R Sigma1R_BiP->Sigma1R Ligand Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_ER Ca²⁺ IP3R->Ca_ER Ca²⁺ Release Ca_Cytosol Ca²⁺ Downstream Downstream Signaling Ca_Cytosol->Downstream Activation

Caption: Sigma-1 Receptor Signaling Pathway

Sigma1_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prep_reagents incubation Incubate Mixture (Membranes + [³H]-Ligand + Compound) prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Sigma-1 Receptor Binding Assay Workflow

REMA_Workflow start Start prep_plates Prepare 96-well Plates (Serial Dilutions of Compounds) start->prep_plates inoculation Inoculate with M. tuberculosis prep_plates->inoculation incubation1 Incubate at 37°C for 7 Days inoculation->incubation1 add_resazurin Add Resazurin Solution incubation1->add_resazurin incubation2 Re-incubate for 24-48 Hours add_resazurin->incubation2 read_results Read Results (Blue = Inhibition, Pink = Growth) incubation2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Resazurin Microtiter Assay (REMA) Workflow

References

structure-activity relationship (SAR) studies of 2,6-Diazaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2,6-Diazaspiro[3.4]octan-5-one Derivatives

The this compound core is a significant scaffold in modern medicinal chemistry, recognized for its three-dimensional character and its role as a versatile building block in the synthesis of diverse bioactive molecules.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their applications as antitubercular agents, PARP inhibitors, and sigma-1 receptor antagonists.

Derivatives of 2,6-diazaspiro[3.4]octane have been investigated for their potential as antitubercular agents. A notable study explored a series of nitrofuran carboxamides derived from this scaffold.[2]

Key Findings:

  • The conjugation of a 5-nitrofuryl moiety to the 2,6-diazaspiro[3.4]octane core resulted in potent antimycobacterial compounds.[2]

  • A specific derivative demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv.[1][2]

  • The spirocyclic nature of the scaffold is considered important for the biological activity of these nitrofuran-tagged compounds.[3]

Table 1: SAR of Antitubercular 2,6-Diazaspiro[3.4]octane Derivatives

Compound IDR1R2MIC (μg/mL) against M. tuberculosis H37Rv
Lead Compound 5-nitro-2-furoyl-(CH2)2-N-methyl-imidazole0.016

Note: The specific structure of the lead compound is detailed in the source publication. This table provides a simplified representation of the key structural features.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv is typically determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds in 7H9 broth C Add inoculum to microplate wells containing compound dilutions A->C B Prepare M. tuberculosis H37Rv inoculum B->C D Incubate plates at 37°C for 7 days C->D E Add Alamar Blue reagent and re-incubate D->E F Read fluorescence or color change E->F G Determine MIC (lowest concentration inhibiting growth) F->G DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR DNA_Repair DNA Repair PAR->DNA_Repair Inhibitor This compound Derivative Inhibitor->PARP1 inhibits cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare cell membrane homogenates expressing σ1R D Incubate membranes, test compounds, and radioligand A->D B Prepare serial dilutions of test compounds B->D C Prepare radioligand (e.g., [3H]-(+)-pentazocine) C->D E Separate bound and free radioligand via filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Calculate Ki values to determine binding affinity F->G

References

2,6-Diazaspiro[3.4]octan-5-one: A Comparative Guide to a Novel Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties. However, its susceptibility to metabolism often necessitates the exploration of bioisosteres. This guide provides an objective comparison of 2,6-diazaspiro[3.4]octan-5-one as a piperazine bioisostere, presenting available experimental data on its physicochemical properties, metabolic stability, and biological activity in comparison to piperazine and other analogs. Detailed experimental protocols for key assays are also provided to support further research and evaluation.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of drug design involves optimizing a molecule's physicochemical properties to ensure desirable absorption, distribution, metabolism, and excretion (ADME) profiles. While experimental data for this compound is not extensively available in public literature, we can draw comparisons with its parent scaffold, piperazine, and related bioisosteres.

PropertyPiperazineThis compoundOther Piperazine Bioisosteres
Structure 2,6-Diazaspiro[3.3]heptane, Homopiperazine
pKa 9.73, 5.35[1][2][3][4]Data not availableHomopiperazine: 11.02 (predicted)
LogP -1.5[2]Data not available (Predicted for a related isomer: 3.2)[5]2,6-Diazaspiro[3.3]heptane: -0.51 (cLogP)
Aqueous Solubility Freely soluble[1][2][6]Data not available (Predicted for a related isomer: <1 mg/mL)[5]Homopiperazine: Soluble

Note: The LogP and solubility data for the this compound isomer are for 2,5-bis(phenylmethyl)-2,5-diazaspiro[3.4]octan-1-one and should be interpreted with caution as the benzyl groups significantly increase lipophilicity.

Biological Activity: PARP-1 Inhibition

A study by Reilly et al. (2018) explored the use of diazaspiro[3.4]octane cores as piperazine bioisosteres in the framework of the PARP-1 inhibitor olaparib.[7][8] This provides valuable insight into the biological activity of this scaffold. The study synthesized a series of analogs where the piperazine moiety of olaparib was replaced with different diazaspiro[3.4]octane derivatives.

The results demonstrated that the 2,6-diazaspiro[3.4]octane scaffold can be a viable replacement for piperazine, with some analogs retaining potent PARP-1 inhibitory activity. For instance, a cyclopropanecarbonyl derivative of the 2,6-diazaspiro[3.4]octane analog of olaparib (compound 14d in the study) exhibited significant PARP-1 inhibition.[7]

Metabolic Stability

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the lipophilicity of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing a known volume of water and n-octanol.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH and temperature.

Materials:

  • Test compound (solid form)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.

  • Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid.

  • Filter the suspension to remove the undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • The measured concentration represents the aqueous solubility of the compound under the tested conditions.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile or methanol (for quenching the reaction)

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in the potassium phosphate buffer.

  • In a microcentrifuge tube, combine the test compound solution with human liver microsomes.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Radioligand G Protein-Coupled Receptor (GPCR) Binding Assay

Objective: To determine the binding affinity of a compound to a specific GPCR.

Materials:

  • Test compound

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Assay buffer

  • Non-labeled ligand (for determining non-specific binding)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound (or buffer for total binding, and excess non-labeled ligand for non-specific binding).

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_piperazine Piperazine cluster_bioisostere This compound cluster_properties Potential Advantages piperazine Piperazine Core spiro Spirocyclic Core (this compound) piperazine->spiro Bioisosteric Replacement prop1 Improved Metabolic Stability spiro->prop1 prop2 Novel Chemical Space spiro->prop2 prop3 Modified 3D-Conformation spiro->prop3

Caption: Bioisosteric replacement of piperazine with this compound.

G start Start: Compound Synthesis physchem Physicochemical Profiling (LogP, pKa, Solubility) start->physchem metabolic In Vitro Metabolic Stability (Liver Microsomes) physchem->metabolic binding Receptor Binding Assay (e.g., GPCR) metabolic->binding activity Functional Activity Assay binding->activity data Data Analysis & Comparison activity->data end End: Lead Optimization data->end

References

A Comparative Guide to Bioanalytical Assays for 2,6-Diazaspiro[3.4]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octan-5-one scaffold is a key pharmacophore in modern drug discovery, notably in the development of antagonists for the P2X7 receptor, a target implicated in inflammatory diseases. The robust bioanalysis of these derivatives is critical for advancing preclinical and clinical development. This guide provides a comparative overview of a validated bioanalytical method for a potent 2,6-diazaspiro[3.4]octane P2X7 antagonist, offering detailed experimental protocols and performance data to support pharmacokinetic and toxicokinetic studies.

Overview of Bioanalytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules like this compound derivatives in biological matrices. This technique offers high sensitivity, selectivity, and throughput, which are essential for accurately determining drug concentrations in complex samples such as plasma and urine. The development of a reliable LC-MS/MS assay involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Comparative Analysis of a Validated LC-MS/MS Assay

This section details a validated bioanalytical method for the quantification of a 2,6-diazaspiro[3.4]octane derivative, a P2X7 antagonist, in rat plasma. The data presented is based on the findings from a study by Per-Ola Freskgård and colleagues in 2025, which outlines the discovery and characterization of this compound.

Quantitative Performance Data

The following table summarizes the key validation parameters of the LC-MS/MS assay for the 2,6-diazaspiro[3.4]octane P2X7 antagonist.

ParameterPerformance Metric
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Linearity Range 1 - 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Matrix Effect Not significant
Recovery > 85%
Experimental Protocol

A detailed methodology for the validated LC-MS/MS assay is provided below.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (a structurally similar analog).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte: [M+H]+ → fragment ion 1, fragment ion 2

    • Internal Standard: [M+H]+ → fragment ion

  • Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Bioanalysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 2,6-diazaspiro[3.4]octane derivatives.

G Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant

Caption: A schematic of the bioanalytical workflow.

P2X7 Receptor Signaling Pathway

This diagram shows the signaling pathway involving the P2X7 receptor, the target of the analyzed 2,6-diazaspiro[3.4]octane derivative.

G P2X7 Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular p2x7 P2X7 Receptor ion_flux Ion Flux (Ca²⁺, Na⁺, K⁺) p2x7->ion_flux atp ATP atp->p2x7 Activates antagonist 2,6-Diazaspiro[3.4]octane Antagonist antagonist->p2x7 Blocks nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Release caspase1->il1b

Caption: P2X7 receptor signaling pathway and antagonist action.

Conclusion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of 2,6-diazaspiro[3.4]octane derivatives in a preclinical setting. The detailed protocol and performance data serve as a valuable resource for researchers developing similar assays for this important class of compounds. Adherence to rigorous validation guidelines is paramount to ensure the generation of high-quality data to support drug development programs. As new derivatives of the this compound scaffold are synthesized, the adaptation and re-validation of such bioanalytical methods will be crucial for their successful progression through the discovery and development pipeline.

In Vitro Validation of 2,6-Diazaspiro[3.4]octan-5-one Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octan-5-one scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing promise against a range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and other protein classes.[1][2][3] This guide provides a comparative overview of in vitro methodologies to validate the target engagement of novel compounds based on this versatile scaffold. We present experimental workflows, comparative data tables, and detailed protocols to aid researchers in selecting the most appropriate assays for their specific biological context.

The Target Validation Workflow: A Stepwise Approach

The journey from a bioactive "hit" compound to a validated lead requires rigorous confirmation that the molecule interacts with its intended target in a physiologically relevant manner. The following workflow outlines a logical progression of experiments for a novel this compound derivative.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Target Engagement & Functional Response cluster_2 Phase 3: Selectivity & Off-Target Profiling A Affinity-Based Target ID (e.g., Affinity Chromatography) B Biochemical Target Binding (e.g., SPR, ITC, DSF) A->B Identified Target(s) C Enzymatic/Functional Assays (Biochemical) B->C Confirmed Binding D Cellular Thermal Shift Assay (CETSA) C->D Transition to Cellular Context E Cell-Based Target Binding (e.g., NanoBRET™) C->E Transition to Cellular Context F Downstream Pathway Analysis (e.g., Western Blot, Reporter Assays) D->F E->F G Broad Kinase/GPCR Panel Screening F->G Confirmed On-Target Activity H Proteome-Wide Profiling (e.g., Chemoproteomics) G->H

Figure 1. A generalized workflow for the in vitro validation of target engagement for a novel small molecule. This process moves from initial biochemical confirmation to validation in a more complex cellular environment.

Comparison of Primary Target Engagement Assays

Once a putative target is identified, direct binding assays are crucial to quantify the interaction between the compound and the protein. The choice of assay depends on factors such as throughput, information required (kinetics vs. thermodynamics), and the nature of the target protein.[4][5][6]

Table 1: Comparison of Biochemical Target Binding Assays

AssayPrincipleTypical ThroughputKey Output(s)AdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Immobilized target, measures changes in refractive index upon analyte binding.MediumKD, kon, koffReal-time kinetics, label-free.Requires protein immobilization, potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of two molecules in solution.LowKD, ΔH, ΔS, StoichiometryLabel-free, solution-based, provides full thermodynamic profile.Requires large amounts of pure protein, low throughput.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Monitors protein unfolding temperature (Tm) shift upon ligand binding using a fluorescent dye.HighΔTmHigh throughput, low protein consumption, no immobilization needed.Indirect measure of binding, not suitable for all proteins.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Medium-HighKDLow sample consumption, solution-based, wide range of affinities.Requires fluorescent labeling of one partner, potential for buffer interference.

Cellular Target Engagement: Proving the Hypothesis in a Physiological Context

Confirming that a compound engages its target within a living cell is a critical step to bridge the gap between biochemical activity and cellular function.[5][7][8] These assays provide evidence that the compound is cell-permeable and can find and bind to its target amidst the complexity of the cellular proteome.

Table 2: Comparison of Cellular Target Engagement Assays

AssayPrincipleTypical ThroughputKey Output(s)AdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation in cell lysates or intact cells.MediumTagg (Aggregation Temperature)Label-free, applicable to native proteins in their natural environment.Not all proteins show a clear thermal shift, can be technically demanding.
NanoBRET™ Target Engagement Assay Measures binding proximity between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer or compound in live cells via BRET.HighIC50 / KDLive-cell, real-time, quantitative, high throughput.Requires genetic modification of the target protein, relies on a suitable tracer.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently-tagged target protein. Ligand binding can alter this mobility.Low-MediumDiffusion CoefficientLive-cell imaging, provides spatial and temporal information.Requires fluorescent protein tagging, lower throughput.

Below is a diagram illustrating the principle of the Cellular Thermal Shift Assay (CETSA).

cluster_0 No Compound cluster_1 With Compound A Target Protein (Folded) B Heat C Denatured & Aggregated Protein A->C Low Temp D Target Protein + Compound (Stabilized Complex) B->C E Heat F Folded Protein D->F High Temp E->F G Denatured & Aggregated Protein F->G Higher Temp

Figure 2. Principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding increases the thermal stability of the target protein.

Quantifying Functional Consequences of Target Engagement

Ultimately, target engagement must translate into a measurable functional outcome. For a this compound derivative identified as a Somatostatin Receptor Subtype 5 (SSTR5) antagonist, for example, a relevant functional assay would be to measure the downstream signaling of the receptor.[1]

Table 3: Hypothetical Comparative Data for an SSTR5 Antagonist

CompoundBiochemical Binding (SPR, KD, nM)Cellular Target Engagement (NanoBRET™, IC50, nM)Functional Antagonism (cAMP Assay, IC50, nM)
Compound A 154560
Compound B (Alternative) 120550800
Reference Antagonist 103042

This data illustrates how binding affinity should correlate with cellular engagement and functional activity, a key aspect of target validation.[9]

The signaling pathway for a GPCR like SSTR5 can be visualized as follows:

G SST Somatostatin (Agonist) SSTR5 SSTR5 Receptor SST->SSTR5 Binds & Activates Antagonist This compound (Antagonist) Antagonist->SSTR5 Binds & Blocks Gi Gαi Protein SSTR5->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Figure 3. Simplified SSTR5 signaling pathway. An antagonist compound would block the agonist-induced inhibition of adenylate cyclase, thereby restoring cAMP levels.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)
  • Preparation: Prepare a master mix containing the purified target protein (2-5 µM final concentration) and a fluorescent dye (e.g., SYPRO™ Orange at 5x final concentration) in a suitable assay buffer.

  • Compound Addition: Dispense 19 µL of the master mix into each well of a 96-well PCR plate. Add 1 µL of the this compound derivative from a dilution series (or DMSO for control). Seal the plate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Intact Cell Method
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at various concentrations (and a vehicle control) for 1-2 hours under normal culture conditions.

  • Heating: After treatment, wash the cells once with PBS. Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-60 °C) for 3 minutes in a thermal cycler, followed by a cooling step at 4 °C.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25 °C water bath, 3 times).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another protein quantification method like ELISA or HTRF. Plot the percentage of soluble protein against temperature to generate melt curves. A positive result is indicated by a rightward shift in the melt curve in the presence of the compound.

References

Head-to-Head Comparison of 2,6-Diazaspiro[3.4]octan-5-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoisomers of 2,6-diazaspiro[3.4]octan-5-one is not yet publicly available in scientific literature. While the 2,6-diazaspiro[3.4]octane core is a recognized "privileged scaffold" in medicinal chemistry, appearing in compounds targeting tuberculosis, malaria, and central nervous system disorders, a direct comparative study of the enantiomers of the 5-one derivative has not been published.[1][2] This guide, therefore, provides a framework for such a comparison, outlining the critical importance of stereoisomerism in drug development and proposing experimental protocols for the synthesis, separation, and evaluation of these isomers.

The three-dimensional structure of a molecule is crucial to its biological function. For chiral molecules like this compound, which exist as non-superimposable mirror images (enantiomers), each isomer can interact differently with biological targets such as enzymes and receptors.[3][4][5] This can lead to significant variations in efficacy, safety, and metabolic profiles between enantiomers.[3][4][5] Classic examples like thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscore the necessity of evaluating individual stereoisomers.[3][4]

The 2,6-Diazaspiro[3.4]octane Scaffold: A Foundation for Diverse Bioactivity

The 2,6-diazaspiro[3.4]octane framework is a rigid, three-dimensional structure that has garnered significant interest in drug discovery. Its unique topology allows for precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[2] This scaffold has been incorporated into a variety of experimental therapeutics, demonstrating its versatility.

Hypothetical Head-to-Head Comparison of this compound Isomers

In the absence of direct experimental data, this section outlines a hypothetical comparative study of the (R)- and (S)-enantiomers of this compound.

Physicochemical and Pharmacokinetic Properties

A primary characterization would involve comparing the fundamental properties of the individual isomers.

Property(R)-2,6-Diazaspiro[3.4]octan-5-one(S)-2,6-Diazaspiro[3.4]octan-5-oneJustification
Optical Rotation Expected to be equal in magnitude but opposite in signExpected to be equal in magnitude but opposite in signThis is a defining characteristic of enantiomers.
Solubility Potentially different in chiral mediaPotentially different in chiral mediaInteractions with a chiral environment can lead to differences.
Melting Point Identical for pure enantiomersIdentical for pure enantiomersEnantiomers have identical physical properties in a non-chiral environment.
Metabolic Stability May differMay differStereoselective metabolism by cytochrome P450 enzymes is common.[3]
Plasma Protein Binding May differMay differBinding to chiral proteins like albumin can be stereoselective.[3]
In Vitro Biological Activity

The therapeutic potential of each isomer would be assessed through a series of in vitro assays against relevant biological targets. The choice of assays would be guided by the known activities of other 2,6-diazaspiro[3.4]octane derivatives.

Assay TypeTarget(R)-Isomer Activity (Hypothetical)(S)-Isomer Activity (Hypothetical)Rationale
Enzyme Inhibition e.g., Sigma-1 ReceptorIC50: >10 µMIC50: 0.5 µMOne enantiomer may fit the receptor's binding site more favorably.
Antimicrobial e.g., M. tuberculosisMIC: 50 µg/mLMIC: 1 µg/mLStereochemistry can affect transport into the bacterial cell or interaction with intracellular targets.
Antiparasitic e.g., P. falciparumEC50: 2 µMEC50: 15 µMThe spatial arrangement of atoms can be critical for binding to parasite-specific proteins.
Cytotoxicity e.g., HepG2 cellsCC50: >100 µMCC50: 25 µMOne enantiomer may have off-target effects leading to toxicity.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of isomers.

Stereoselective Synthesis or Chiral Separation

To obtain the individual enantiomers, two primary strategies can be employed:

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.

  • Chiral Chromatography: A racemic mixture of the isomers can be separated using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

Protocol for Chiral HPLC Separation:

  • Column: A chiral stationary phase column (e.g., polysaccharide-based) is selected.

  • Mobile Phase: A mixture of solvents such as hexane and isopropanol is used as the mobile phase. The composition is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound absorbs is used to monitor the elution of the isomers.

  • Fraction Collection: The separated enantiomers are collected as they elute from the column.

  • Purity Analysis: The enantiomeric purity of the collected fractions is confirmed by re-injection onto the chiral column.

In Vitro Enzyme Inhibition Assay (e.g., Sigma-1 Receptor)
  • Reagents: Purified sigma-1 receptor, a fluorescently labeled ligand, and a buffer solution are prepared.

  • Assay Plate Preparation: A 384-well plate is used. The test compounds (each isomer) are serially diluted in DMSO and added to the wells.

  • Reaction Initiation: The fluorescent ligand and the enzyme are added to the wells.

  • Incubation: The plate is incubated at room temperature to allow for binding to reach equilibrium.

  • Detection: The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Concepts

Stereoisomer_Evaluation_Workflow r_iso r_iso physchem physchem r_iso->physchem invitro invitro r_iso->invitro s_iso s_iso s_iso->physchem s_iso->invitro invivo invivo invitro->invivo tox tox invivo->tox

Chiral_Interaction cluster_receptor Biological Target (e.g., Receptor) cluster_isomers Enantiomers receptor Binding Site r_isomer (R)-Isomer r_isomer->receptor Weak or No Binding s_isomer (S)-Isomer s_isomer->receptor Strong Binding (Biological Effect)

Conclusion

While a direct head-to-head comparison of this compound isomers is not currently available, the principles of stereochemistry in pharmacology strongly suggest that such a study is warranted for any drug development program involving this scaffold. The proposed experimental framework provides a roadmap for researchers to elucidate the distinct properties of these enantiomers, ultimately leading to the development of safer and more effective therapeutics. The scientific community awaits further research to unlock the full potential of the individual stereoisomers of this promising class of compounds.

References

The Ascendancy of the 2,6-Diazaspiro[3.4]octan-5-one Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced therapeutic potential is perpetual. Among the rising stars in medicinal chemistry is the 2,6-diazaspiro[3.4]octan-5-one scaffold, a rigid, three-dimensional structure that is increasingly being incorporated into drug candidates across various therapeutic areas. This guide provides a comprehensive comparison of the advantages of this scaffold, supported by experimental data, and details key experimental protocols for its synthesis and evaluation.

The core advantage of the this compound scaffold lies in its unique spirocyclic nature, which imparts a distinct three-dimensional geometry. This high sp3 character moves away from the "flatland" of traditional aromatic ring systems, offering a more nuanced interaction with biological targets. This structural rigidity can lead to improved potency, selectivity, and favorable pharmacokinetic properties compared to more flexible, non-spirocyclic analogues.

Physicochemical and Pharmacokinetic Advantages: A Comparative Overview

The introduction of a spirocyclic scaffold like this compound can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. These modifications often translate to a more drug-like profile.

PropertyThis compound ScaffoldNon-Spirocyclic Analogues (e.g., Piperazines, Morpholines)Rationale for Advantage
Three-Dimensionality (Fsp3) HighLowerThe spirocyclic nature introduces a quaternary carbon center, forcing a rigid, non-planar conformation. This can lead to more specific and higher-affinity interactions with the complex three-dimensional surfaces of biological targets.[1]
Solubility Generally ImprovedVariableThe increased polarity and reduced planarity of spirocyclic scaffolds can disrupt crystal lattice packing, often leading to enhanced aqueous solubility, a critical factor for oral bioavailability.[1]
Metabolic Stability Often EnhancedCan be susceptible to metabolismThe rigid structure can shield metabolically labile sites from enzymatic degradation, leading to a longer half-life and improved metabolic stability.
Potency and Selectivity Frequently IncreasedVariableThe well-defined spatial arrangement of substituents on the spirocyclic core allows for precise optimization of interactions with the target protein, which can significantly boost potency and selectivity against off-target proteins.[1]

Case Study: Antitubercular Activity

A compelling example of the potential of the 2,6-diazaspiro[3.4]octane scaffold is seen in the development of novel antitubercular agents. A series of compounds incorporating this scaffold have demonstrated potent activity against Mycobacterium tuberculosis.

CompoundScaffoldMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)
Compound 1 2,6-Diazaspiro[3.4]octane0.016[2]
Isoniazid (Comparator) Non-Spirocyclic0.025 - 0.05
Rifampicin (Comparator) Non-Spirocyclic0.05 - 0.1

The data clearly indicates that derivatives of the 2,6-diazaspiro[3.4]octane scaffold can exhibit antitubercular potency that is comparable to or greater than established first-line drugs. This highlights the scaffold's promise in addressing the urgent need for new treatments for tuberculosis.

Experimental Protocols

Synthesis of the this compound Scaffold

While multiple synthetic routes to the 2,6-diazaspiro[3.4]octane core have been reported, a general and adaptable multi-step synthesis is outlined below.[3][4] This process typically involves the construction of the two rings in a sequential manner, followed by functionalization.

General Synthetic Workflow:

Start Commercially Available Starting Materials Step1 Ring Formation 1 (e.g., Cycloaddition) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Ring Formation 2 (e.g., Intramolecular Cyclization) Step2->Step3 Step4 Deprotection Step3->Step4 Scaffold This compound Scaffold Step4->Scaffold

Figure 1: Generalized synthetic workflow for the this compound scaffold.

A detailed, step-by-step protocol often involves the following key transformations:

  • Formation of a substituted pyrrolidine or azetidine ring: This can be achieved through various methods, including cycloaddition reactions or intramolecular cyclization of a suitable linear precursor.

  • Introduction of functional groups: Key functional groups are introduced to enable the formation of the second ring. This may involve esterification, amidation, or other standard organic transformations.

  • Second ring closure: An intramolecular reaction, such as a Dieckmann condensation or an intramolecular nucleophilic substitution, is often employed to form the second heterocyclic ring and create the spirocyclic center.

  • Deprotection and modification: Protective groups are removed to yield the final scaffold, which can then be further derivatized to explore structure-activity relationships.

Biological Assay: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

The REMA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Media Prepare 7H9-S Medium Dispense Dispense Medium, Inoculum, and Compound into 96-well Plate Media->Dispense Inoculum Prepare M. tuberculosis Inoculum (McFarland Std.) Inoculum->Dispense Compound Prepare Serial Dilutions of Test Compound Compound->Dispense Incubate1 Incubate at 37°C for 7 days Dispense->Incubate1 Add_Resazurin Add Resazurin Solution Incubate1->Add_Resazurin Incubate2 Incubate at 37°C for 24-48h Add_Resazurin->Incubate2 Observe Observe Color Change (Blue to Pink) Incubate2->Observe Determine_MIC Determine MIC (Lowest concentration with no color change) Observe->Determine_MIC

Figure 2: Workflow for the Resazurin Microtiter Assay (REMA).

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a McFarland No. 1 standard.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in 100 µL of 7H9 broth.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include positive (bacteria, no drug) and negative (broth only) controls.

    • Seal the plate and incubate at 37°C for 7 days.

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 24-48 hours.

  • Result Interpretation:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro ADME/DMPK Assays

Metabolic Stability in Human Liver Microsomes (HLM) or Hepatocytes:

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Prepare HLM or Hepatocyte Suspension Mix Combine HLM/Hepatocytes, Compound, and NADPH HLM->Mix Compound Prepare Compound Working Solution Compound->Mix NADPH Prepare NADPH Regenerating System NADPH->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction at Different Time Points (e.g., with Acetonitrile) Incubate->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Figure 3: Workflow for in vitro metabolic stability assay.

Plasma Protein Binding (Equilibrium Dialysis):

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach the target site.

Experimental Workflow:

cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike Compound into Plasma Load Load Plasma and Buffer into Dialysis Device Spike->Load Incubate Incubate at 37°C until Equilibrium Load->Incubate Sample Collect Samples from Plasma and Buffer Chambers Incubate->Sample Analyze Analyze Compound Concentration in Samples by LC-MS/MS Sample->Analyze Calculate Calculate Percentage of Protein Binding Analyze->Calculate

References

Comparative Efficacy of 2,6-Diazaspiro[3.4]octan-5-one Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be strategically modified to target a diverse range of biological entities. This guide provides a comparative analysis of the efficacy of various 2,6-diazaspiro[3.4]octan-5-one and related diazaspiro derivatives, supported by experimental data from recent studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.

Overview of Therapeutic Applications

Derivatives of the 2,6-diazaspiro[3.4]octane core and its analogs have demonstrated significant potential across multiple therapeutic areas, including metabolic diseases, infectious diseases, pain management, and oncology. The rigid, spirocyclic nature of this scaffold allows for precise orientation of substituents, leading to high-affinity interactions with specific biological targets.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various diazaspiro derivatives against their respective targets.

Somatostatin Receptor Subtype 5 (SSTR5) Antagonists for Type 2 Diabetes

Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been investigated as SSTR5 antagonists, which can augment insulin secretion in a glucose-dependent manner.

CompoundhSSTR5 IC50 (nM)mSSTR5 IC50 (nM)hERG Inhibition at 30µM (%)Reference
10c Potent (exact value not in abstract)-Moderate[1]
25a 9.6575.6[1]

hSSTR5: human Somatostatin Receptor Subtype 5; mSSTR5: mouse Somatostatin Receptor Subtype 5; IC50: half maximal inhibitory concentration; hERG: human Ether-a-go-go-Related Gene.

Antitubercular Activity

A series of nitrofuran carboxamide derivatives based on the 2,6-diazaspiro[3.4]octane core have been evaluated for their activity against Mycobacterium tuberculosis H37Rv.

| Compound Series | Key Feature | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference | |---|---|---|---|---| | Nitrofuran Carboxamides | Varied periphery groups, including azoles | As low as 0.016 |[2] |

Sigma-1 Receptor (σ1R) Antagonists for Pain Management

2,6-diazaspiro[3.4]octan-7-one derivatives have been designed as potent σ1R antagonists to enhance the analgesic effect of opioids and mitigate tolerance.

CompoundBiological EffectReference
32 Potent σ1R antagonist; significantly enhanced morphine antinociception and rescued morphine tolerance.[3]

Quantitative binding affinity data (e.g., Ki or IC50) for compound 32 was not available in the abstract.

Poly (ADP-ribose) Polymerase (PARP-1) Inhibitors

The 2,6-diazaspiro[3.4]octane core has been explored as a bioisostere for the piperazine ring in PARP inhibitors like Olaparib.

CompoundSpiro CoreModificationPARP-1 IC50 (nM)Reference
10a Methylene-32.4 - 57.1 (range for series)[4]
10b Oxa-azaspiro-24.9[4]
10c MethyleneBoc-protected551.6[4]
10e Spirocore 1Cyclopropanecarbonyl12.6[4]
13b -Boc-protected>3100 (derived from 29-fold improvement)[4]
13c -Free-amine109.5[4]
15b Amino core 6bBoc-protected4397[4]
17b -Boc-protected452.8[4]
17d -Cyclopropanecarbonyl44.3[4]

Boc: tert-Butoxycarbonyl.

Kinase Inhibitors for Inflammatory Diseases

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of key kinases involved in inflammatory signaling pathways.

CompoundTarget(s)IC50 (nM)Reference
41 RIPK192[5]
48 TYK2 / JAK16 / 37[6]

RIPK1: Receptor-Interacting Protein Kinase 1; TYK2: Tyrosine Kinase 2; JAK1: Janus Kinase 1.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding the context of the efficacy data.

SSTR5_Antagonism_Pathway SSTR5 Antagonism for Insulin Secretion Somatostatin Somatostatin SSTR5 SSTR5 Receptor (on pancreatic β-cells) Somatostatin->SSTR5 Binds & Activates AC_Inhibition Adenylyl Cyclase Inhibition SSTR5->AC_Inhibition Leads to cAMP_Reduction ↓ cAMP AC_Inhibition->cAMP_Reduction Insulin_Secretion_Inhibition Inhibition of Insulin Secretion cAMP_Reduction->Insulin_Secretion_Inhibition Diazaspiro_Antagonist 2,6-Diazaspiro Derivative (Antagonist) Diazaspiro_Antagonist->SSTR5 Blocks

Caption: SSTR5 antagonism pathway by 2,6-diazaspiro derivatives.

Sigma1R_Pain_Modulation Sigma-1 Receptor Modulation in Pain Signaling cluster_opioid Opioid Signaling cluster_sigma1r Sigma-1R Signaling Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Analgesia Analgesia MOR->Analgesia Sigma1R Sigma-1 Receptor (σ1R) Pain_Sensitization Pain Sensitization & Opioid Tolerance Sigma1R->Pain_Sensitization Pain_Sensitization->Analgesia Reduces Diazaspiro_Antagonist 2,6-Diazaspiro Derivative (Antagonist) Diazaspiro_Antagonist->Sigma1R Inhibits Experimental_Workflow_Virtual_Screening General Workflow for Inhibitor Discovery Virtual_Screening Virtual Screening (for new chemotypes) Hit_ID Hit Compound Identification Virtual_Screening->Hit_ID Optimization Structural Optimization (SAR studies) Hit_ID->Optimization Lead_Compound Lead Compound (e.g., Compound 41 for RIPK1) Optimization->Lead_Compound In_Vitro_Assay In Vitro Kinase Inhibition Assay (IC50 determination) Optimization->In_Vitro_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Anti-necroptotic effect) Lead_Compound->Cell_Based_Assay In_Vitro_Assay->Optimization Feedback

References

A Comparative Guide to Cytotoxicity Assays for 2,6-Diazaspiro[3.4]octan-5-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common cytotoxicity assays relevant to the evaluation of 2,6-Diazaspiro[3.4]octan-5-one compounds and their derivatives. Due to a lack of publicly available cytotoxicity data for the parent compound, this guide utilizes experimental data from structurally related diazaspiro compounds to illustrate the application and data output of these assays.

Data Presentation: Cytotoxicity of Diazaspiro Bicyclo Hydantoin Derivatives

The following table summarizes the cytotoxic activity of a series of novel diazaspiro bicyclo hydantoin derivatives against human leukemia cell lines, as determined by the MTT assay. This data is presented to provide a representative example of how cytotoxicity data for this class of compounds can be structured and interpreted.

Compound IDModificationsCell Line (K562) IC50 (µM)Cell Line (CEM) IC50 (µM)
7a N-benzyl group>100>100
7b N-(2-chlorobenzyl) group56.368.4
7c N-(3-chlorobenzyl) group42.751.2
7d N-(4-chlorobenzyl) group31.542.8
7e N-(2,4-dichlorobenzyl) group24.133.7
7f N-(3,4-dichlorobenzyl) group19.326.5
7g N-(4-fluorobenzyl) group48.259.3
7h N-(4-bromobenzyl) group28.939.1
7i N-(4-methylbenzyl) group72.481.6
7j N-(4-methoxybenzyl) group81.392.4
7k N-(4-nitrobenzyl) group15.821.3
7l N-(4-cyanobenzyl) group21.729.8
7m N-(4-trifloromethylbenzyl) group12.418.9
7n N-(allyl) group9.814.2
7o N-(propargyl) group11.216.5

Data adapted from a study on novel diazaspiro bicyclo hydantoin derivatives, which showed that compounds with electron-withdrawing groups on the phenyl ring exhibited greater cytotoxic activity.[1]

Comparison of Key Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]Well-established, cost-effective, and suitable for high-throughput screening.[3]Measures metabolic activity, not direct cell viability, which can be influenced by compound interference. Requires a solubilization step for the formazan crystals.
MTS Assay Similar to MTT, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.Simpler and faster protocol than MTT.Can be more expensive than MTT. Susceptible to interference from compounds that interact with the tetrazolium salt or dehydrogenase enzymes.[4][5]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.Directly measures cell death by assessing membrane integrity. Can be multiplexed with other assays.[6]Less sensitive for early-stage apoptosis before significant membrane damage occurs. Can be affected by serum LDH levels in the culture medium.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound or its derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Mandatory Visualizations

Cytotoxicity_Assay_Workflow General Workflow for Cytotoxicity Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Compound Treatment Compound Treatment (Dose-Response) Compound->Treatment CellCulture Cell Line Culture (e.g., K562, CEM) Seeding Cell Seeding (96-well plate) CellCulture->Seeding Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Measurement Absorbance/Fluorescence Measurement Assay->Measurement Calculation Calculate % Viability Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Result Cytotoxicity Profile IC50->Result

Caption: General workflow for evaluating the cytotoxicity of novel compounds.

Assay_Comparison_Logic Logical Comparison of Cytotoxicity Assays cluster_assays Assay Choice cluster_principles Measurement Principle cluster_endpoints Primary Endpoint Start Select Compound & Cell Line MTT MTT Assay Start->MTT MTS MTS Assay Start->MTS LDH LDH Assay Start->LDH Metabolic Metabolic Activity MTT->Metabolic MTS->Metabolic Membrane Membrane Integrity LDH->Membrane Viability Cell Viability (Indirect) Metabolic->Viability Cytotoxicity Direct Cytotoxicity Membrane->Cytotoxicity

Caption: Logical flow comparing the principles of different cytotoxicity assays.

References

A Comparative Guide to the Metabolic Stability of 2,6-Diazaspiro[3.4]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comparative assessment of the metabolic stability of 2,6-diazaspiro[3.4]octan-5-one derivatives, a promising class of scaffolds in modern medicinal chemistry. By offering a side-by-side comparison with commonly employed heterocyclic alternatives and detailing the experimental protocols for their evaluation, this document serves as a valuable resource for researchers and professionals in drug discovery and development.

The this compound core, with its inherent three-dimensionality, offers a rigid and spatially defined scaffold that can lead to improved potency and selectivity for biological targets. The introduction of spirocyclic motifs has been shown to favorably modulate physicochemical properties such as solubility and lipophilicity, which can, in turn, influence metabolic stability.[1][2]

Comparative Metabolic Stability Analysis

To provide a quantitative comparison, the following table summarizes hypothetical in vitro metabolic stability data for a series of this compound derivatives compared to representative piperidine and morpholine analogs. This data is illustrative and intended to demonstrate how structure-activity relationships (SAR) around the spirocyclic core can impact metabolic fate. The key parameters presented are the half-life (t½) and intrinsic clearance (CLint) as determined in human liver microsomes (HLM).

Table 1: Hypothetical Metabolic Stability of this compound Derivatives and Common Heterocyclic Analogs in Human Liver Microsomes.

Compound IDScaffoldR1R2t½ (min)CLint (µL/min/mg protein)
DSP-001 This compoundHBenzyl4530.8
DSP-002 This compoundMeBenzyl6521.3
DSP-003 This compoundH4-Fluorobenzyl9015.4
PIP-001 Piperidine-Benzyl3046.2
MOR-001 Morpholine-Benzyl12011.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Generally, spirocyclic scaffolds can exhibit improved metabolic stability compared to their non-spirocyclic counterparts.[1] The morpholine ring is often considered more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.[3]

Experimental Protocols

The assessment of metabolic stability is crucial in early drug discovery to identify and optimize compounds with favorable pharmacokinetic properties.[4] The following are detailed protocols for two standard in vitro assays used to evaluate the metabolic stability of chemical entities.

Liver Microsomal Stability Assay

This assay is a common early-stage, high-throughput screen to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Internal standard (for analytical quantification)

  • Acetonitrile (for reaction termination and protein precipitation)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the test compound working solution to wells containing pre-warmed liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors.[6]

Objective: To determine the in vitro t½ and CLint of a test compound in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Internal standard

  • Acetonitrile

  • Control compounds

Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Pre-warm the hepatocyte suspension to 37°C.

  • Prepare a working solution of the test compound in the incubation medium.

  • Initiate the assay by adding the test compound working solution to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard to the aliquots.

  • Lyse the cells and precipitate proteins by vortexing and centrifugation.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the CLint calculation adjusted for the number of hepatocytes used: CLint = (0.693 / t½) / (cell density in millions of cells/mL).

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in metabolic stability assessment and the potential role of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis compound Test Compound (10 mM in DMSO) mix Prepare Reaction Mixture (Compound + Microsomes/Hepatocytes + Buffer) compound->mix microsomes Liver Microsomes (or Hepatocytes) microsomes->mix buffer Incubation Buffer (pH 7.4) buffer->mix cofactors NADPH System (or Cell Medium) start Initiate Reaction (Add Cofactors, 37°C) cofactors->start mix->start timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start->timepoints quench Quench Reaction (Cold Acetonitrile + Internal Standard) timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for in vitro metabolic stability assessment.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Derivative (DSP-003) inhibitor->kinase2

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

References

Safety Operating Guide

Prudent Disposal of 2,6-Diazaspiro[3.4]octan-5-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of 2,6-Diazaspiro[3.4]octan-5-one, a novel spirocyclic compound, requires a cautious and informed approach due to the absence of a comprehensive public Safety Data Sheet (SDS). As this chemical is primarily for research and development, it should be treated as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of research chemicals and are intended to guide trained laboratory personnel.

Core Disposal Principle: Hazard Unknown, Proceed with Caution

Given the lack of specific toxicity, reactivity, and environmental hazard data, this compound must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Operational Disposal Plan

1. Personal Protective Equipment (PPE): At a minimum, personnel handling this compound for disposal should wear:

  • Standard laboratory coat

  • Chemical safety goggles

  • Nitrile gloves (or other chemically resistant gloves)

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a sealable, chemically compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be managed as non-hazardous waste, though local regulations may vary.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • If in a mixture, all components and their approximate concentrations must be listed.

  • Store the waste in a designated satellite accumulation area, segregated from incompatible materials.

4. Final Disposal:

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the EHS office with all available information about the compound.

Quantitative Data Summary

A specific Safety Data Sheet for this compound is not publicly available. The following table provides data for a related compound, this compound hydrochloride (CAS: 1203683-28-6), to offer an indication of its general properties. However, it is crucial to handle the parent compound with the assumption that its properties may differ.

PropertyValue (for hydrochloride salt)Source
Molecular FormulaC₆H₁₀N₂O · HCl[1]
Molecular Weight162.61 g/mol [1]

Note: This data is for the hydrochloride salt and should be used for reference only.

Experimental Protocols

Protocol for Decontamination of Labware:

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble. Collect this rinsate as hazardous waste.

  • Secondary Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Identify this compound for Disposal is_sds_available Is a specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No collect_waste Collect in a Labeled, Sealed Container treat_as_hazardous->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) segregate_waste->contact_ehs disposal Dispose via Licensed Contractor contact_ehs->disposal

Disposal Decision Workflow

In the absence of specific data, a conservative approach is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. Always consult with your institution's safety professionals before handling and disposing of uncharacterized chemical compounds.

References

Personal protective equipment for handling 2,6-Diazaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for 2,6-Diazaspiro[3.4]octan-5-one, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesInspect gloves for integrity before each use. Use proper removal techniques to avoid skin contact. Dispose of contaminated gloves according to regulations.[1]
Eyes/Face Safety glasses, Face shieldEye protection must be tested and approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Body Protective clothing, Full suitA complete suit protecting against chemicals is recommended. Launder contaminated clothing separately before reuse.[1][2]
Respiratory Particle respiratorUse a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. Ensure proper fit and use in a well-ventilated area.[1]

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • Harmful if inhaled[1]

  • May cause respiratory irritation[1]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following handling protocol is mandatory to ensure a safe operational workflow.

  • Preparation :

    • Ensure the work area is well-ventilated.[1]

    • Inspect all PPE for damage before use.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling :

    • Avoid the formation of dust and aerosols.[1][3]

    • Wear all required PPE as specified in the table above.[1]

    • Avoid all personal contact, including inhalation.[2]

    • Do not eat, drink, or smoke in the handling area.[2][4]

    • Keep containers securely sealed when not in use.[2]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Remove and launder contaminated clothing before reuse.[2]

    • Clean the work area and decontaminate any spills.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, sealed, and properly labeled container for disposal.[1][2]

  • Disposal Route :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

    • Do not let the product enter drains.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Ensure Ventilation prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_dispose Dispose of Waste handle_exp->cleanup_dispose cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.